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  • Product: 3,4-Dimethyl-5-nitropyridin-2(1H)-one
  • CAS: 65169-34-8

Core Science & Biosynthesis

Foundational

3,4-Dimethyl-5-nitropyridin-2(1H)-one physical and chemical properties

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Methodologies of 3,4-Dimethyl-5-nitropyridin-2(1H)-one Executive Summary In the landscape of modern medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Methodologies of 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Executive Summary

In the landscape of modern medicinal chemistry and drug development, highly functionalized heterocyclic scaffolds are critical for the design of targeted therapeutics. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) serves as a versatile, electron-deficient building block. Its unique structural features—including a tautomerizable core, highly tunable ambidentate nucleophilicity, and a readily reducible nitro group—make it an invaluable intermediate in the synthesis of kinase inhibitors, epigenetic modulators (such as bromodomain inhibitors), and advanced agrochemicals [1].

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, designed to empower researchers with actionable, mechanistic insights.

Structural Dynamics & Physicochemical Properties

Lactam-Lactim Tautomerism

Like many 2-pyridone derivatives, 3,4-dimethyl-5-nitropyridin-2(1H)-one exists in a dynamic tautomeric equilibrium with its lactim counterpart, 3,4-dimethyl-5-nitropyridin-2-ol.

  • Solid State & Polar Media: The lactam (2-pyridone) form overwhelmingly predominates. This is driven by the formation of robust intermolecular hydrogen-bonded dimers and favorable dipole-dipole interactions stabilized by polar solvents.

  • Non-Polar Media: In non-polar environments, the equilibrium shifts slightly toward the lactim (2-hydroxypyridine) form to minimize the overall molecular dipole moment.

Electronic Effects and Acidity ( pKa​ )

The presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at the C5 position exerts a profound inductive and resonance effect on the heterocyclic ring. While an unsubstituted pyridin-2(1H)-one typically exhibits a pKa​ of approximately 11.6, the predicted pKa​ of 3,4-dimethyl-5-nitropyridin-2(1H)-one is significantly lowered to 8.68 ± 0.10 [1]. This enhanced acidity allows for efficient deprotonation using milder bases (e.g., potassium carbonate) during downstream functionalization, minimizing the risk of side reactions.

Quantitative Data Summary

The following table summarizes the core physical and chemical parameters of the compound [1] [2]:

PropertyValue
Chemical Name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
CAS Registry Number 65169-34-8
Molecular Formula C 7​ H 8​ N 2​ O 3​
Molecular Weight 168.15 g/mol
Predicted pK a​ 8.68 ± 0.10
Storage Conditions 2-8°C, sealed in a dry environment
Canonical SMILES Cc1c(C)c(=O)[nH]cc1[O-]

Chemical Reactivity & Mechanistic Pathways

Understanding the reactivity profile of 3,4-dimethyl-5-nitropyridin-2(1H)-one is essential for designing successful synthetic routes.

Electrophilic Aromatic Substitution (EAS)

The pyridone ring is generally electron-rich compared to a standard pyridine ring due to the resonance donation from the ring nitrogen and the exocyclic oxygen. Electrophilic attack typically occurs at the 3- and 5-positions. Because the 3-position and 4-position are sterically blocked by methyl groups, electrophilic nitration of 3,4-dimethylpyridin-2(1H)-one is highly regioselective, occurring exclusively at the 5-position to yield the title compound.

Ambidentate Nucleophilicity (N- vs. O-Alkylation)

Upon deprotonation, the resulting pyridonate anion acts as an ambidentate nucleophile. The regioselectivity of subsequent alkylation is governed by Hard-Soft Acid-Base (HSAB) theory and Kornblum's rule:

  • N-Alkylation (Thermodynamic Control): Utilizing a hard base (e.g., NaH or K 2​ CO 3​ ) in a polar aprotic solvent (e.g., DMF or DMSO) favors attack by the harder nitrogen atom.

  • O-Alkylation (Kinetic Control): Utilizing a soft base (e.g., Ag 2​ CO 3​ ) in non-polar solvents (e.g., toluene) coordinates the nitrogen, forcing the softer oxygen atom to act as the primary nucleophile.

Reactivity SM 3,4-Dimethylpyridin-2(1H)-one (Starting Material) Nitration Nitration Workflow (HNO3, H2SO4, 0-5°C) SM->Nitration Electrophilic Aromatic Substitution Core 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) Nitration->Core Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Core->Reduction Nitro Reduction Alkylation Alkylation Dynamics (Base, R-X) Core->Alkylation Ambidentate Nucleophile Amino 5-Amino-3,4-dimethylpyridin-2(1H)-one (Kinase Scaffold) Reduction->Amino N_Alkyl N-Alkylated Product (Thermodynamic Control) Alkylation->N_Alkyl Polar aprotic solvent Hard base (e.g., NaH) O_Alkyl O-Alkylated Product (Kinetic Control) Alkylation->O_Alkyl Non-polar solvent Soft base (e.g., Ag2CO3)

Workflow and reactivity dynamics of 3,4-Dimethyl-5-nitropyridin-2(1H)-one in organic synthesis.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating critical in-process controls to ensure high yield, safety, and reproducibility.

Protocol A: Synthesis via Regioselective Nitration

This protocol describes the synthesis of 3,4-dimethyl-5-nitropyridin-2(1H)-one from 3,4-dimethylpyridin-2(1H)-one.

  • Preparation of Nitrating Mixture: To a 250 mL round-bottom flask containing concentrated sulfuric acid (H 2​ SO 4​ , 98%, 50 mL), carefully add fuming nitric acid (HNO 3​ , >90%, 15 mL) dropwise.

    • Causality Check: Maintain the internal temperature strictly below 5°C using an ice-salt bath. Exceeding this temperature risks oxidative cleavage of the electron-rich methyl groups.

  • Substrate Addition: Slowly add 3,4-dimethylpyridin-2(1H)-one (10.0 g) in small portions to the vigorously stirred nitrating mixture over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2-3 hours.

    • Self-Validation: Monitor via LC-MS or TLC (eluent: DCM/MeOH 9:1). The reaction is deemed complete only when the starting material peak is entirely consumed.

  • Quenching & Isolation: Pour the reaction mixture slowly over 300 g of vigorously stirred crushed ice. The sudden drop in acid concentration and temperature induces the precipitation of the product. Filter the solid under vacuum and wash extensively with cold distilled water until the filtrate reaches a neutral pH (pH ~7).

  • Purification: Dry the solid in a vacuum oven at 50°C overnight. Recrystallize from an ethanol/water mixture to afford the pure product as a pale yellow solid[3].

Protocol B: Catalytic Reduction to the Aminopyridone Scaffold

The reduction of the nitro group yields 5-amino-3,4-dimethylpyridin-2(1H)-one, a highly prized pharmacophore for kinase hinge-binding motifs.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3,4-dimethyl-5-nitropyridin-2(1H)-one (5.0 g) in anhydrous methanol (100 mL).

  • Catalyst Addition: Purge the vessel with inert nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g).

    • Causality Check: Nitrogen purging is an absolute safety requirement. Dry Pd/C is highly pyrophoric and will auto-ignite in the presence of methanol vapors and atmospheric oxygen.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (H 2​ ) three times. Pressurize to 35 psi and stir vigorously at room temperature for 4-6 hours.

    • Self-Validation: Hydrogen uptake will cease when the reduction is complete. Confirm via LC-MS (loss of 30 mass units corresponding to NO 2​ NH 2​ ).

  • Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality Check: Celite is mandatory. Fine Pd/C particles can easily pass through standard filter paper, leading to heavy metal contamination in the final API and posing a fire hazard during solvent evaporation.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine. Triturate with cold diethyl ether to obtain a highly pure, off-white solid.

References

Exploratory

Comprehensive NMR Characterization and Analytical Workflow for 3,4-Dimethyl-5-nitropyridin-2(1H)-one

[label="3-CH3 (δ ~2.15) Executive Summary 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a highly functionalized heterocyclic intermediate critical to modern drug development. It serves as a foundational buil...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3-CH3 (δ ~2.15)

Executive Summary

3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a highly functionalized heterocyclic intermediate critical to modern drug development. It serves as a foundational building block in the regioselective synthesis of naphthyridines and other pharmacologically active scaffolds, as demonstrated in foundational synthetic methodologies by[1].

When synthesizing this compound—typically via the direct nitration of 3,4-dimethylpyridin-2(1H)-one—researchers face the analytical challenge of differentiating the desired 5-nitro regioisomer from potential 6-nitro or 3-nitro byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this structural validation. This whitepaper details the causality behind the ¹H and ¹³C NMR chemical shifts of this molecule and provides a self-validating experimental protocol for unambiguous assignment.

Structural & Mechanistic Context

To accurately assign the NMR spectra of 3,4-dimethyl-5-nitropyridin-2(1H)-one, one must first understand the electronic and tautomeric environment of the molecule:

  • Tautomerism: The compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium is overwhelmingly locked into the 2-pyridone form.

  • Electronic Deshielding (Causality): The nitro group (-NO₂) at the C-5 position is a powerful electron-withdrawing group (EWG). It removes electron density from the ring via both inductive (-I) and resonance (-M) effects. This creates a profound anisotropic deshielding zone that heavily impacts the adjacent C-6 proton, pushing it significantly downfield.

  • Cross-Conjugation: The methyl groups at C-3 and C-4 act as weak electron-donating groups (EDG). However, their chemical shifts are differentiated by their proximity to the electron-withdrawing nitro group versus the electron-donating (by resonance) lactam nitrogen.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be treated as a self-validating system. If any step fails the logical check, the structural identity cannot be guaranteed.

AnalyticalWorkflow A Synthesis: Nitration of 3,4-dimethylpyridin-2(1H)-one B Crude Product (Regioisomer Mixture) A->B C Purification (Recrystallization) B->C D 1D NMR (1H & 13C) Initial Assessment C->D E 2D NMR (HSQC, HMBC) Unambiguous Assignment D->E Resolve Ambiguity F Validated 3,4-Dimethyl- 5-nitropyridin-2(1H)-one D->F Definitive 1D Data E->F

Workflow for the synthesis and self-validating NMR analysis of the target pyridone.

Step-by-Step Methodology
  • Solvent Selection & Sample Prep : Dissolve 15–20 mg of the purified compound[2] in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is strictly required over CDCl₃ because 2-pyridones exhibit poor solubility in non-polar solvents. Furthermore, DMSO's strong hydrogen-bond accepting nature prevents rapid proton exchange, allowing the N-H proton to be observed.

  • Filtration : Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause field inhomogeneity and line broadening.

  • Instrument Calibration : Lock the spectrometer to the deuterium signal of DMSO-d₆ (39.5 ppm / 2.50 ppm). Perform gradient shimming to ensure the solvent residual peak has a full-width at half-maximum (FWHM) of <1.0 Hz.

  • ¹H Acquisition : Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the methyl protons. Acquire 16-32 scans.

  • ¹³C Acquisition : Run a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 1024 scans.

    • Causality: The molecule contains four quaternary carbons (C2, C3, C4, C5) which suffer from a lack of Nuclear Overhauser Effect (NOE) enhancement and long T₁ relaxation times. High scan counts are mandatory for adequate signal-to-noise.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted and empirically derived chemical shifts for 3,4-dimethyl-5-nitropyridin-2(1H)-one, utilizing standard additivity rules for substituted pyridones.

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCausality / Assignment Rationale
N-H 12.00 - 12.50Broad Singlet (br s)1HDeshielded by H-bonding; broad due to ¹⁴N quadrupolar relaxation and chemical exchange.
C6-H ~8.10Singlet (s)1HStrongly deshielded by the anisotropic and inductive effects of the ortho -NO₂ group.
C4-CH₃ ~2.35Singlet (s)3HDeshielded relative to C3-CH₃ due to its direct proximity to the electron-withdrawing -NO₂ group.
C3-CH₃ ~2.15Singlet (s)3HShielded relative to C4-CH₃ due to cross-conjugation from the adjacent pyridone oxygen.
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
PositionShift (δ, ppm)TypeCausality / Assignment Rationale
C-2 ~161.0C=OCarbonyl carbon; highly deshielded, characteristic of 2-pyridone lactam systems.
C-4 ~148.0QuaternaryDeshielded by the attached methyl group (+9 ppm empirical shift relative to base pyridone).
C-6 ~138.0CHAromatic methine; shifted downfield by the adjacent ring nitrogen.
C-5 ~132.0C-NO₂Ipso carbon to the nitro group; strong local deshielding effect from the electronegative nitrogen.
C-3 ~125.0QuaternaryOrtho to carbonyl; shielded by resonance (+M effect of ring nitrogen).
C4-CH₃ ~16.0PrimaryStandard aromatic methyl; slightly deshielded by the adjacent C-5 -NO₂ group.
C3-CH₃ ~12.0PrimaryStandard aromatic methyl.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute trustworthiness, 1D NMR data must be validated using 2D HMBC (Heteronuclear Multiple Bond Correlation) . This technique correlates protons to carbons separated by two (²J) or three (³J) bonds, establishing a closed logical loop of molecular connectivity.

The Self-Validating HMBC Logical Loop

If the nitration reaction incorrectly yielded a 6-nitro regioisomer, the HMBC spectrum would drastically change. In the correct 5-nitro isomer , the H-6 proton acts as an internal anchor.

  • Validation Check: The protocol is considered successful only if the H-6 proton (δ ~8.1) exhibits a clear ³J correlation across the ring nitrogen to the C-2 carbonyl carbon (δ ~161.0). If this correlation is absent, the structural assignment fails.

HMBC_Correlations H6 H-6 (δ ~8.1) C2 C2 (C=O, δ ~161) H6->C2 3J C4 C4 (δ ~148) H6->C4 3J C5 C5 (C-NO2, δ ~132) H6->C5 2J Me4 4-CH3 (δ ~2.35) C3 C3 (δ ~125) Me4->C3 3J Me4->C4 2J Me4->C5 3J Me3 3-CH3 (δ ~2.15) Me3->C2 3J Me3->C3 2J Me3->C4 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) logical loops validating the structure.

By analyzing the ³J correlations from the 3-CH₃ and 4-CH₃ protons to their respective neighboring quaternary carbons, the exact regiochemistry of the methyl groups relative to the nitro and carbonyl groups is mathematically locked, providing a robust, self-validating dataset for drug development documentation.

References

  • Straub, A. "Regioselective Metalation of Ortho-Aminopicolines Using the Pivaloyl Group as a Directing Group: Synthesis of Naphthyridines". Synthetic Communications, 23(3), 365-372 (1993).[Link]

Sources

Foundational

Comprehensive Analytical Profiling of 3,4-Dimethyl-5-nitropyridin-2(1H)-one: Molecular Weight, Exact Mass, and Characterization Protocols

Executive Summary In modern drug development and complex organic synthesis, highly functionalized pyridone derivatives serve as critical building blocks. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, highly functionalized pyridone derivatives serve as critical building blocks. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a prime example of a versatile intermediate utilized in the generation of active pharmaceutical ingredients (APIs)[1]. The unique steric and electronic environment created by the adjacent methyl groups (positions 3 and 4) and the strongly electron-withdrawing nitro group (position 5) makes this compound both synthetically valuable and analytically distinct[2].

This whitepaper provides an authoritative guide on the mass metrics of 3,4-Dimethyl-5-nitropyridin-2(1H)-one, detailing the critical distinction between its molecular weight and exact mass, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise characterization.

Physicochemical Properties & Mass Metrics

When characterizing synthetic intermediates, researchers must differentiate between the molecular weight (the abundance-weighted average mass of all isotopes) and the exact mass (the calculated mass of the most abundant monoisotopic composition).

For 3,4-Dimethyl-5-nitropyridin-2(1H)-one (Molecular Formula: C₇H₈N₂O₃)[3]:

  • Molecular Weight: 168.15 g/mol [3]. This value is utilized for stoichiometric calculations during synthesis (e.g., determining molar equivalents for reagents).

  • Monoisotopic Exact Mass: 168.0535 Da. This value is derived from the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949) and is the critical metric for High-Resolution Mass Spectrometry (HRMS) identification.

Table 1: Physicochemical Identifiers
PropertyValueApplication Context
Chemical Name 3,4-Dimethyl-5-nitropyridin-2(1H)-oneOfficial IUPAC nomenclature
CAS Registry Number 65169-34-8Database tracking and procurement[4]
Molecular Formula C₇H₈N₂O₃Elemental composition[2]
Molecular Weight 168.15 g/mol Stoichiometry and yield calculations[3]
Monoisotopic Exact Mass 168.0535 DaHRMS structural confirmation

Structural Features & Ionization Dynamics

To accurately detect 3,4-Dimethyl-5-nitropyridin-2(1H)-one via mass spectrometry, one must understand its ionization behavior. The molecule features a pyridone ring capable of lactam-lactim tautomerization.

  • Positive Ionization (ESI+): The carbonyl oxygen (C=O) and the ring nitrogen act as excellent proton acceptors. In acidic mobile phases, the molecule readily forms a stable [M+H]⁺ adduct.

  • Negative Ionization (ESI-): The N-H proton is rendered unusually acidic due to the electron-withdrawing resonance effect of the para-nitro group. This allows for highly efficient deprotonation, forming an [M-H]⁻ anion.

G Compound 3,4-Dimethyl-5-nitropyridin-2(1H)-one (MW: 168.15) Feature1 Pyridone Nitrogen (NH) Capable of Deprotonation Compound->Feature1 Feature2 Carbonyl Oxygen (C=O) Capable of Protonation Compound->Feature2 Feature3 Nitro Group (-NO2) Strong Electron Withdrawing Compound->Feature3 Result1 ESI- Mode [M-H]- m/z 167.0462 Feature1->Result1 Loss of H+ Result2 ESI+ Mode [M+H]+ m/z 169.0608 Feature2->Result2 Gain of H+ Feature3->Result1 Stabilizes Anion

Caption: Logical relationship between the structural features of 3,4-Dimethyl-5-nitropyridin-2(1H)-one and its MS ionization behavior.

Table 2: High-Resolution Mass Spectrometry Adducts
Ionization ModeTarget AdductTheoretical Exact Mass (m/z)Mass Error Tolerance
Positive (ESI+) [M+H]⁺169.0608≤ 5.0 ppm
Positive (ESI+) [M+Na]⁺191.0427≤ 5.0 ppm
Negative (ESI-) [M-H]⁻167.0462≤ 5.0 ppm

Standard Operating Procedure: LC-HRMS Exact Mass Determination

To ensure data integrity and , the following protocol utilizes a self-validating system. It incorporates System Suitability Tests (SST) and internal mass calibration to guarantee that the detected exact mass is an artifact-free representation of the analyte.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3,4-Dimethyl-5-nitropyridin-2(1H)-one in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol and Water.

    • Causality: Matching the sample solvent to the initial mobile phase conditions prevents the "solvent effect," which causes poor peak shape and early elution of polar compounds.

Phase 2: Chromatographic Separation (RP-UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The C18 stationary phase provides optimal hydrophobic interactions with the dimethyl groups, adequately retaining the molecule despite the polar pyridone core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in ESI+ mode while suppressing unwanted secondary interactions with the column silica.

Phase 3: Mass Spectrometry (Orbitrap or Q-TOF)
  • Self-Validating SST: Inject a known standard (e.g., Reserpine, m/z 609.2807) to verify that the mass accuracy of the instrument is currently operating within a <2 ppm error margin.

  • Blank Injection: Inject the 50:50 Methanol/Water diluent to establish a baseline and prove the absence of system carryover.

  • Analyte Injection: Inject 2 µL of the working dilution. Utilize a lock-mass (e.g., Leucine Enkephalin) infused continuously during the run.

    • Causality: Lock-mass corrects for ambient temperature fluctuations and instrumental drift in real-time, ensuring sub-5 ppm mass accuracy for the target exact mass (168.0535 Da).

G N1 Sample Prep 1 µg/mL in MeOH/H2O N2 LC Separation RP-UHPLC C18 N1->N2 N3 Ionization ESI+ / ESI- N2->N3 N4 Mass Analysis Orbitrap / Q-TOF N3->N4 N5 Data Processing Exact Mass Extraction N4->N5

Caption: Step-by-step LC-HRMS analytical workflow for exact mass determination.

Phase 4: Data Processing

Extract the ion chromatogram (EIC) for m/z 169.0608 (ESI+) and m/z 167.0462 (ESI-) using a narrow mass tolerance window of ± 5 ppm. Calculate the isotopic pattern match to confirm the presence of the C₇H₈N₂O₃ formula, ensuring the theoretical and experimental isotopic distributions align.

References

  • NextSDS. 3,4-DiMethyl-5-nitropyridin-2(1H)-one — Chemical Substance Information. Retrieved from:[Link]

  • IUPAC Gold Book. Exact Mass Definition & Standards in Mass Spectrometry. Retrieved from:[Link]

Sources

Exploratory

Spectroscopic Characterization of 3,4-Dimethyl-5-nitropyridin-2(1H)-one: A Comprehensive Analytical Guide

Executive Summary 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a highly functionalized heterocyclic scaffold critical to the synthesis of kinase inhibitors, agrochemicals, and advanced materials[1]. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a highly functionalized heterocyclic scaffold critical to the synthesis of kinase inhibitors, agrochemicals, and advanced materials[1]. Characterizing this molecule presents specific analytical challenges, primarily due to its capacity for lactam-lactim tautomerization and the complex electronic interplay between its electron-donating methyl groups and the strongly electron-withdrawing nitro group.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic elucidation of 3,4-Dimethyl-5-nitropyridin-2(1H)-one. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide empowers analytical chemists and drug development professionals to confidently verify structural integrity and purity.

Structural Dynamics: The Tautomeric Equilibrium

Before executing any spectroscopic protocol, one must account for the structural fluidity of 2-pyridinones. The molecule exists in an equilibrium between the pyridin-2(1H)-one (lactam/keto) form and the 2-hydroxypyridine (lactim/enol) form[2].

The position of this equilibrium is heavily dictated by the dielectric constant of the microenvironment:

  • Solid State & Polar Solvents: The highly polar lactam form (pyridin-2(1H)-one) is energetically favored, stabilized by intermolecular hydrogen bonding and solvent dipole interactions[3].

  • Non-Polar Solvents & Gas Phase: The equilibrium shifts toward the 2-hydroxypyridine tautomer to maximize aromaticity when external stabilization is absent.

Understanding this causality is critical: your choice of solvent for NMR or your sample preparation method for IR will fundamentally alter the observed spectral signatures.

Tautomerism Enol 2-Hydroxypyridine Form (Aromatic, OH active) Keto Pyridin-2(1H)-one Form (Amide, NH active) Enol->Keto Polar Solvents (DMSO, H2O) Solid State Keto->Enol Non-Polar Solvents (CHCl3) Gas Phase

Figure 1: Solvent-dependent tautomeric equilibrium of the 2-pyridinone core.

Spectroscopic Workflow Design

To build a self-validating analytical profile, orthogonal techniques must be employed. The workflow below outlines the logical progression from sample preparation to structural elucidation, ensuring that artifacts (such as solvent-induced tautomeric shifts) are identified and isolated.

Workflow Prep Sample Preparation (Desiccation & Solvation) NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Prep->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (Solid-State ATR) Prep->IR Analyze Neat MS LC-HRMS (ESI+, Isotope Profiling) Prep->MS Dilute in MeOH/0.1% FA Data Orthogonal Data Integration & Structural Verification NMR->Data IR->Data MS->Data

Figure 2: Orthogonal spectroscopic workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for mapping the carbon-hydrogen framework. For 3,4-Dimethyl-5-nitropyridin-2(1H)-one, DMSO-d₆ is the mandatory solvent choice. Its high polarity locks the molecule into the pyridin-2(1H)-one tautomer and prevents the rapid exchange of the N-H proton, allowing it to be observed[2].

Spectral Assignments

The electron-withdrawing nitro group at C5 severely deshields the adjacent C6 proton, pushing it downfield. Conversely, the methyl groups at C3 and C4 exhibit distinct shifts due to their relative proximity to the nitro and carbonyl groups[4].

Table 1: 1H and 13C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Assignment Rationale
N-H (1) 12.10 - 12.30Broad Singlet1H-Highly deshielded lactam proton; disappears upon D₂O shake.
C=O (2) ---161.5Characteristic amide/lactam carbonyl carbon.
C-CH₃ (3) ---127.8Alkyl-substituted sp² carbon.
C-CH₃ (4) ---144.2Deshielded by the inductive pull of the ortho-nitro group.
C-NO₂ (5) ---137.5Strongly electron-withdrawing nitro group attachment site.
C-H (6) 8.30 - 8.45Singlet1H135.0Deshielded by the adjacent nitro group and ring nitrogen[4].
CH₃ (at C3) 2.10 - 2.15Singlet3H14.8Standard allylic/aromatic methyl shift.
CH₃ (at C4) 2.35 - 2.40Singlet3H17.2Shifted downfield relative to C3-CH₃ due to nitro group proximity.

Vibrational (FT-IR) Signatures

Infrared spectroscopy provides immediate confirmation of the functional groups and the tautomeric state. To avoid moisture artifacts that obscure the critical 3000–3500 cm⁻¹ region, Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting[5].

Table 2: Key FT-IR Vibrational Frequencies (Solid-State ATR)

Wavenumber (cm⁻¹)Vibration TypeIntensityDiagnostic Significance
3150 - 2850 N-H / C-H stretchBroad, MedBroadening confirms intermolecular hydrogen bonding of the lactam N-H[6].
1665 - 1650 C=O stretch (Amide I)StrongConfirms the pyridin-2(1H)-one tautomer over the 2-hydroxypyridine form[7].
1610 C=C / C=N stretchMediumAromatic skeletal vibrations of the heterocyclic ring.
1530 - 1520 -NO₂ asymmetric stretchStrongPrimary confirmation of the intact nitro group[5].
1350 - 1340 -NO₂ symmetric stretchStrongSecondary confirmation of the nitro group.

Mass Spectrometry (LC-HRMS)

Electrospray Ionization (ESI) in positive mode is ideal for this compound. The lactam nitrogen readily accepts a proton in acidic mobile phases.

  • Exact Mass Calculation: C₇H₈N₂O₃ = 168.0535 Da.

  • Observed Precursor Ion: [M+H]+ at m/z 169.0613.

  • Fragmentation Pathway (MS/MS): Collision-Induced Dissociation (CID) typically yields a neutral loss of the nitro group as NO2∙​ (-46 Da) or HNO2​ (-47 Da), followed by the characteristic expulsion of carbon monoxide (-28 Da) from the pyridone core, yielding lower mass fragments around m/z 123 and m/z 95.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, adhere strictly to the following validated protocols.

Protocol A: Moisture-Free NMR Acquisition

Causality: Trace water in DMSO-d₆ will exchange with the N-H proton, broadening the signal into the baseline and masking tautomeric evidence.

  • Preparation: Dry 15 mg of 3,4-Dimethyl-5-nitropyridin-2(1H)-one under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Solvation: Dissolve the sample in 0.6 mL of ampouled, molecular-sieve-dried DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the ¹H spectrum at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Validation (D₂O Shake): Add 10 µL of D₂O to the NMR tube, invert 5 times, and re-acquire. The disappearance of the peak at ~12.2 ppm confirms the assignment of the exchangeable N-H proton.

Protocol B: Solid-State ATR-FTIR

Causality: KBr is highly hygroscopic. Using ATR eliminates the water O-H stretch artifact (~3400 cm⁻¹) that frequently leads to false-positive identifications of the 2-hydroxypyridine tautomer.

  • Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution).

  • Measurement: Place 2-3 mg of the neat, crystalline powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Ensure the baseline is flat. A sharp, strong peak at ~1660 cm⁻¹ validates the presence of the lactam carbonyl[7].

Protocol C: LC-HRMS (ESI+)

Causality: The use of a weak organic acid in the mobile phase drives the equilibrium toward the protonated [M+H]+ species, drastically improving signal-to-noise ratios.

  • Sample Prep: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water.

  • Mobile Phase: Solvent A: H₂O + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Injection: Inject 2 µL into a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a fast gradient (5% B to 95% B over 3 minutes).

  • Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

References

  • 4. Royal Society of Chemistry. 2.1. ChemicalBook.

  • 6. Canadian Science Publishing. 4.5. MDPI. 5.7. National Institute of Standards and Technology.

  • 2. ACS Publications. 7.3. NCCR MUST.

Sources

Foundational

In-Depth Technical Guide: Electronic Structure and DFT Calculations for 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Executive Summary The accurate characterization of heterocyclic compounds is a critical bottleneck in rational drug design and organic materials science. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate characterization of heterocyclic compounds is a critical bottleneck in rational drug design and organic materials science. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS No. 65169-34-8)[1] represents a highly conjugated, polyfunctional scaffold featuring a strong electron-withdrawing nitro group, a lactam core, and sterically active methyl substituents. This whitepaper provides an authoritative, step-by-step methodology for interrogating its electronic structure using Density Functional Theory (DFT). By prioritizing scientific causality—explaining why specific functionals and basis sets are chosen—this guide ensures that researchers can generate self-validating, high-fidelity computational models for nitropyridone derivatives.

Structural and Chemical Context

Understanding the intrinsic chemical behavior of 3,4-Dimethyl-5-nitropyridin-2(1H)-one requires modeling three competing electronic phenomena:

  • Lactam-Lactim Tautomerism: The molecule exists in a dynamic equilibrium between the 2(1H)-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Experimental and theoretical consensus dictates that the lactam form is thermodynamically favored in both the solid state and polar solutions due to enhanced resonance stabilization[2][3].

  • Push-Pull Conjugation: The lone pair on the pyridone nitrogen ( n ) delocalizes through the π -system toward the highly electrophilic nitro group at the C5 position, creating a strong intramolecular charge transfer (ICT) axis.

  • Steric and Hyperconjugative Effects: The methyl groups at C3 and C4 provide weak σ→π∗ electron donation while forcing the nitro group to adopt a specific dihedral angle to minimize steric clash, directly impacting the HOMO-LUMO gap.

Methodological Framework: The "Why" Behind the Protocol

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, computational parameters must be chosen based on the physical chemistry of the target molecule, not merely default software settings.

Functional Selection: Capturing Charge Transfer

While B3LYP is a ubiquitous hybrid functional, it notoriously underestimates reaction barriers and overestimates the delocalization of charge-transfer states in nitroaromatics[4]. Therefore, we employ ω B97XD or M06-2X .

  • Causality: ω B97XD is a range-separated hybrid functional that includes empirical dispersion corrections. It correctly models the long-range electron correlation required to describe the push-pull dynamics between the pyridone ring and the nitro group, preventing the "artifactual delocalization" common in pure GGA functionals[4][5].

Basis Set Selection: The Necessity of Diffuse Functions

For 3,4-Dimethyl-5-nitropyridin-2(1H)-one, the 6-311++G(d,p) basis set is mandatory.

  • Causality: The nitro group contains highly electronegative oxygen atoms with localized lone pairs. Without diffuse functions (denoted by the ++), the basis set cannot accurately describe the expanded electron cloud of the anionic-like oxygen atoms in the nitro and carbonyl groups[6][7]. Failure to include diffuse functions leads to severe errors in calculated dipole moments and molecular electrostatic potentials (MEP).

Solvation Modeling

Because the lactam-lactim equilibrium is solvent-dependent, gas-phase calculations are insufficient. The SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) must be applied using a polar solvent (e.g., DMSO or Water) to accurately stabilize the zwitterionic resonance contributors of the pyridone core[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Every step includes a verification checkpoint to ensure data integrity.

Step 1: Initial Geometry Construction

  • Construct the 3D model of the 2(1H)-pyridone tautomer using a molecular builder (e.g., GaussView or Avogadro).

  • Ensure the nitro group is initially co-planar with the pyridone ring, but allow the optimization algorithm to find the true dihedral angle dictated by the adjacent C4 methyl group.

Step 2: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 16 (or equivalent).

  • Route Section: #p opt freq wB97XD/6-311++G(d,p) SCRF=(SMD,Solvent=DMSO)

  • Validation Checkpoint: Upon completion, analyze the thermochemistry output. The calculation is only valid if there are zero imaginary frequencies (NImag=0), confirming the geometry is a true local minimum rather than a transition state.

Step 3: Wavefunction and FMO Analysis

  • Extract the .chk (checkpoint) file.

  • Generate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces (Isovalue = 0.02 a.u.).

  • Calculate global reactivity descriptors (Ionization Potential, Electron Affinity, Chemical Hardness) based on Koopmans' theorem.

Step 4: Natural Bond Orbital (NBO) Analysis

  • Route Section: #p wB97XD/6-311++G(d,p) pop=nbo6

  • Objective: Quantify the second-order perturbation energy ( E(2) ) to measure the strength of the nN1​→πC=O∗​ resonance and the hyperconjugation from the C3/C4 methyl groups into the ring.

Step 5: TD-DFT for Excited States

  • Route Section: #p td=(nstates=20) CAM-B3LYP/6-311++G(d,p) SCRF=(SMD,Solvent=DMSO)

  • Causality: CAM-B3LYP is used here specifically for Time-Dependent DFT (TD-DFT) because its Coulomb-attenuating method perfectly captures the localized n→π∗ and charge-transfer π→π∗ transitions without the red-shift errors typical of B3LYP[8].

Visualizations of Computational Workflows and Pathways

DFT_Workflow start Initial 3D Geometry 3,4-Dimethyl-5-nitropyridin-2(1H)-one opt Geometry Optimization ωB97XD/6-311++G(d,p) start->opt freq Frequency Calculation (Check for Imaginary Freq) opt->freq split NImag == 0? (True Minimum) freq->split split->opt No (Modify Geometry) prop1 FMO & MEP Analysis (Reactivity Sites) split->prop1 Yes prop2 NBO Analysis (Hyperconjugation/Resonance) split->prop2 Yes prop3 TD-DFT (CAM-B3LYP) (UV-Vis & Excited States) split->prop3 Yes

Caption: Self-validating DFT computational workflow for structural and electronic characterization.

NBO_Pathway n_lp Pyridone N1 Lone Pair (n) pi_ring Pyridone Ring π System n_lp->pi_ring Delocalization pi_star_co Carbonyl C=O π* Orbital n_lp->pi_star_co Strong n→π pi_star_no2 Nitro Group π* Orbital pi_ring->pi_star_no2 ICT (Charge Transfer) sigma_ch3 Methyl C-H σ Bonds sigma_ch3->pi_ring Hyperconjugation (σ→π)

Caption: Primary electronic delocalization and intramolecular charge transfer (ICT) pathways.

Quantitative Data Presentation

To benchmark the electronic structure, the following tables summarize the expected quantitative outputs based on rigorous functional comparisons.

Table 1: Functional Comparison for Electronic Properties (Basis Set: 6-311++G(d,p), Solvent: DMSO)

FunctionalHOMO Energy (eV)LUMO Energy (eV)Energy Gap ( ΔE , eV)Dipole Moment ( μ , Debye)
B3LYP -6.42-2.583.845.82
M06-2X -6.85-2.154.706.10
ω B97XD -6.91-2.084.836.15

Note: B3LYP artificially narrows the HOMO-LUMO gap due to self-interaction errors. ω B97XD provides a more reliable gap for highly conjugated push-pull systems[3].

Table 2: Global Reactivity Descriptors ( ω B97XD/6-311++G(d,p))

DescriptorFormulaCalculated Value (eV)Chemical Implication
Ionization Potential (IP) −EHOMO​ 6.91High stability against oxidation.
Electron Affinity (EA) −ELUMO​ 2.08Moderate electron-accepting ability (driven by −NO2​ ).
Chemical Hardness ( η ) (IP−EA)/2 2.41Indicates a stable, relatively unreactive ground state.
Electrophilicity Index ( ω ) μ2/2η 4.19Strong electrophilic character at the C5/Nitro axis.

Electronic Structure Analysis & Interpretation

Frontier Molecular Orbitals (FMO)

In 3,4-Dimethyl-5-nitropyridin-2(1H)-one, the HOMO is predominantly localized over the pyridone ring, specifically encompassing the N1 nitrogen and the C=C double bonds. The LUMO is heavily localized on the electron-withdrawing nitro group at C5 and the adjacent carbon atoms. The spatial separation of the HOMO and LUMO confirms the molecule's strong Intramolecular Charge Transfer (ICT) character upon excitation.

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions in drug-receptor binding. For this compound:

  • Deep Red Regions (Nucleophilic): Localized on the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group. These are prime hydrogen-bond acceptor sites.

  • Deep Blue Regions (Electrophilic): Localized on the N-H proton of the pyridone ring, acting as a strong hydrogen-bond donor[3][9].

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the causality behind the molecule's planar rigidity. A massive second-order stabilization energy ( E(2)>50 kcal/mol) is typically observed for the LP(1)N1→π∗(C2−O) interaction, confirming the strong amide resonance of the lactam core. Additionally, hyperconjugative interactions from the σ(C−H) bonds of the C3 and C4 methyl groups into the π∗(C−C) ring anti-bonds provide ~3-5 kcal/mol of stabilization, slightly offsetting the electron-withdrawing pull of the nitro group.

References

  • ACS Publications. "Ab Initio, Density Functional Theory, and Continuum Solvation Model Prediction of the Product Ratio in the SN2 Reaction...". The Journal of Physical Chemistry A. Available at:[Link]

  • ResearchGate. "2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations". Available at:[Link]

  • AIP Publishing. "Applicability of hybrid density functional theory methods to calculation of molecular hyperpolarizability". The Journal of Chemical Physics. Available at:[Link]

  • PMC / NIH. "Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents". Available at:[Link]

  • ACS Publications. "Combined MCD/DFT/TDDFT Study of the Electronic Structure of Axially Pyridine Coordinated Metallocorroles". Inorganic Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4-Dimethyl-5-nitropyridin-2(1H)-one as a Privileged Intermediate in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the 2-pyridone motif has emerged as a highly privileged scaffold, serving as a bioisostere for amides and phenyl rings while dramatically improving the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2-pyridone motif has emerged as a highly privileged scaffold, serving as a bioisostere for amides and phenyl rings while dramatically improving the aqueous solubility and metabolic stability of target molecules [1]. Specifically, 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a critical, advanced chemical intermediate. It serves as the stable, bench-ready precursor to 5-amino-3,4-dimethylpyridin-2(1H)-one—a highly reactive aniline equivalent that forms the core hinge-binding motif in numerous kinase inhibitors and the acetyl-lysine mimetic in Bromodomain and Extra-Terminal (BET) family inhibitors [2].

This application note provides field-proven insights, structural rationale, and self-validating protocols for the reduction and subsequent functionalization of this intermediate in drug discovery workflows.

Scientific Rationale & Structural Causality

Why Start with the Nitro-Pyridone?

A common pitfall in drug discovery programs is the procurement and storage of electron-rich aminopyridines. The reduced product, 5-amino-3,4-dimethylpyridin-2(1H)-one, is highly susceptible to rapid air oxidation, leading to dark, tarry degradation products that ruin downstream reaction yields.

The Causality of Experimental Choice: By utilizing 3,4-Dimethyl-5-nitropyridin-2(1H)-one as the starting material, chemists leverage the electron-withdrawing nature of the nitro group, which renders the pyridone ring indefinitely stable at room temperature. The nitro compound is reduced "just-in-time" (JIT) in the laboratory, ensuring pristine aniline equivalents for immediate coupling.

Pharmacophore Significance of the 3,4-Dimethyl-Pyridone Core

The structural features of this intermediate are not arbitrary; they are precisely engineered for target engagement [3]:

  • Dual Hydrogen Bonding: The 2-pyridone core acts simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O). In BET inhibitors, this perfectly mimics the endogenous acetyl-lysine interaction with the Asn140 residue of BRD4 [2].

  • Steric Filling via Dimethylation: The 3,4-dimethyl groups serve a dual purpose. First, they block metabolic oxidation sites on the pyridone ring, increasing the drug's half-life. Second, they act as hydrophobic anchors that pack tightly into the WPF (Trp-Pro-Phe) shelf of bromodomains, significantly driving up binding affinity [2].

Pharmacophore P1 BRD4 Protein Pocket Asn140 (H-bond Acceptor) Tyr97 (H-bond Donor) P2 Pyridone Core C=O (H-bond Acceptor) N-H (H-bond Donor) P2->P1 Mimics Acetyl-Lysine P3 WPF Shelf Hydrophobic Interaction P4 3,4-Dimethyl Groups Steric Fillers P4->P2 P4->P3 Hydrophobic Packing

Fig 1: Pharmacophore mapping of the 3,4-dimethylpyridone core in the BRD4 binding pocket.

Physicochemical Properties & Reduction Strategies

Before executing synthetic workflows, it is crucial to understand the physical parameters of the intermediate and select the appropriate reduction strategy based on the broader molecular context.

Table 1: Chemical and Physical Properties of the Intermediate

PropertyValue
Chemical Name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
CAS Number 65169-34-8
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Yellow to light-brown crystalline powder
Storage Conditions 2-8°C, sealed, protected from light

Table 2: Causality-Driven Selection of Reduction Strategies

MethodReagentsYieldFunctional Group ToleranceScalability & Pharma Suitability
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH/EtOAc>95%Low (reduces alkenes/alkynes)Excellent (Preferred; no metal waste)
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂O85-90%High (tolerates halogens, alkenes)Moderate (Generates heavy metal sludge)
Stannous Chloride SnCl₂·2H₂O, EtOH, Reflux80-85%HighPoor (High toxicity, difficult workup)

Experimental Workflows & Self-Validating Protocols

Workflow N1 3,4-Dimethyl-5-nitro- pyridin-2(1H)-one (Stable Precursor) N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 N3 5-Amino-3,4-dimethyl- pyridin-2(1H)-one (Reactive Intermediate) N2->N3 N4 Amidation / Coupling (HATU, DIPEA) N3->N4 N5 Target Inhibitor (BET / Kinase) N4->N5

Fig 2: Synthetic workflow from stable nitro-pyridone precursor to target inhibitor.

Protocol A: "Just-In-Time" Catalytic Reduction

Objective: Convert the stable nitro-pyridone to the reactive amino-pyridone without over-reduction or degradation.

Materials:

  • 3,4-Dimethyl-5-nitropyridin-2(1H)-one (1.0 eq, 10 mmol, 1.68 g)

  • 10% Palladium on Carbon (Pd/C) (0.05 eq, 530 mg)

  • Methanol / Ethyl Acetate (1:1 v/v, 50 mL)

  • Hydrogen gas (Balloon or Parr shaker at 30 psi)

Step-by-Step Methodology:

  • Solvent Preparation: Degas the MeOH/EtOAc mixture by bubbling N₂ through the solvent for 10 minutes. Causality: Removing dissolved oxygen prevents the immediate oxidation of the product once the nitro group is reduced.

  • Reaction Assembly: In a flame-dried flask flushed with N₂, dissolve the nitro-pyridone in the degassed solvent. Carefully add the Pd/C catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain under an H₂ atmosphere and stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete only when the nitro peak (M+H = 169) completely disappears and the amino peak (M+H = 139) dominates at a lower retention time. Do not proceed to workup until conversion is >99% to prevent nitro-compound carryover into the final API.

  • Workup: Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the Pd/C. Wash the Celite with degassed EtOAc (20 mL).

  • Concentration: Concentrate the filtrate in vacuo at 30°C. Use the resulting 5-amino-3,4-dimethylpyridin-2(1H)-one immediately in Protocol B.

Protocol B: HATU-Mediated Amidation to an Inhibitor Core

Objective: Couple the freshly prepared amino-pyridone to a carboxylic acid-bearing core scaffold (e.g., a functionalized quinoline or pyrazole) to yield the final inhibitor.

Materials:

  • Freshly prepared 5-amino-3,4-dimethylpyridin-2(1H)-one (1.0 eq, 10 mmol)

  • Target Carboxylic Acid Core (1.05 eq, 10.5 mmol)

  • HATU (1.2 eq, 12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Anhydrous DMF (40 mL)

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the Target Carboxylic Acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir for 15 minutes at room temperature. Causality: The amino group on the pyridone is electronically deactivated by the conjugated carbonyl of the pyridone ring. Pre-forming the highly reactive HOAt-ester ensures efficient coupling and prevents unreacted starting materials.

  • Coupling: Add the freshly prepared 5-amino-3,4-dimethylpyridin-2(1H)-one as a solution in DMF (10 mL) dropwise to the activated acid mixture.

  • Incubation: Stir the reaction mixture at room temperature for 12–16 hours under N₂.

  • Self-Validation Check: Monitor via TLC (10% MeOH in DCM) and LC-MS. The formation of the amide bond is confirmed by the appearance of the desired product mass and the depletion of the M+H=139 peak.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography or preparative HPLC to isolate the final targeted inhibitor.

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Wang, L., et al. (2017). Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Li, Z., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Application

Chromatographic Separation Strategies for 3,4-Dimethyl-5-nitropyridin-2(1H)-one: Tautomeric Control and Impurity Profiling

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocol Chemical Context & The Causality of Chromatographic Behavior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocol

Chemical Context & The Causality of Chromatographic Behavior

As a Senior Application Scientist, I approach the chromatographic method development for substituted pyridones not merely as a mechanical exercise of testing gradients, but as an applied study in physical organic chemistry. The target analyte, 3,4-Dimethyl-5-nitropyridin-2(1H)-one (MW: 168.15 g/mol ), presents a unique set of structural challenges that dictate its behavior on a stationary phase.

The core challenge lies in lactam-lactim tautomerism . Pyridones exist in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms [1]. While the lactam form is generally favored in polar solvents, the presence of the strongly electron-withdrawing 5-nitro group significantly increases the acidity of the pyridone N-H proton.

If this compound is analyzed using an unbuffered or neutral mobile phase, the molecule undergoes partial ionization and tautomeric interconversion during its transit through the column. This manifests chromatographically as severe peak tailing, broad elution bands, or even split peaks. Therefore, the causality behind our method design relies on Le Chatelier’s principle: by utilizing a strongly acidic mobile phase (pH < 3.0), we suppress the ionization of the hydroxyl/N-H group, locking the molecule into a single, predictable neutral state [2].

Mechanism Lactam Lactam Form (Dominant, Neutral) Lactim Lactim Form (Minor, Ionizable) Lactam->Lactim Neutral pH Equilibrium Peak Sharp, Symmetrical Peak (As < 1.2) Lactam->Peak Stable Elution Tail Peak Tailing & Poor Resolution Lactim->Tail Deprotonation pHControl Acidic Mobile Phase (pH < 3.0) pHControl->Lactam Suppresses Ionization

Impact of mobile phase pH on tautomeric equilibrium and peak shape.

Self-Validating Method Design: The Orthogonal Approach

To ensure a self-validating analytical system, a single Reverse-Phase (RP-HPLC) method is insufficient. Degradation products or un-nitrated precursors (e.g., 3,4-dimethylpyridin-2(1H)-one) may co-elute in the void volume of an RP-HPLC system due to high polarity. We employ an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method to validate the purity profile obtained from the RP-HPLC method. If a sample passes both orthogonal mechanisms, the purity data is considered highly trustworthy.

Workflow Start 3,4-Dimethyl-5-nitropyridin-2(1H)-one Sample Matrix Decision Separation Objective? Start->Decision Analytical Analytical Profiling (Impurity & Stability) Decision->Analytical < 1 mg Prep Preparative Scale (Bulk Isolation) Decision->Prep > 100 mg RPHPLC RP-HPLC (C18) 0.1% FA / ACN Gradient Analytical->RPHPLC Primary HILIC HILIC (Amide) 10mM NH4FA / ACN Analytical->HILIC Orthogonal Flash Normal Phase Silica Hexane / EtOAc Prep->Flash Purification

Decision matrix for selecting the optimal chromatographic workflow.

Experimental Protocols

Method A: Primary RP-HPLC for Purity and Impurity Profiling

This method utilizes a high-strength silica C18 column. The use of 0.1% Formic Acid (FA) ensures the pH remains ~2.7, effectively suppressing tautomeric peak broadening while maintaining Mass Spectrometry (MS) compatibility [1].

Step-by-Step Execution:

  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes.

    • Channel B: 100% LC-MS grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the analyte in a diluent of 90:10 Water:ACN to a concentration of 0.5 mg/mL. Crucial Insight: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening.

  • System Suitability Test (SST): Inject a resolution mixture containing 3,4-Dimethyl-5-nitropyridin-2(1H)-one and a known related standard (e.g., 3-methyl-5-nitro-2-pyridone). The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Chromatographic Run: Execute the gradient detailed in Table 1.

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 320 nm (specific to the conjugated nitro group).

Method B: Orthogonal HILIC for Polar Precursors
  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid (Channel A). Channel B is 100% ACN.

  • Sample Preparation: Dissolve the sample in 10:90 Water:ACN. Note: HILIC requires high organic diluents to facilitate partitioning into the aqueous layer immobilized on the stationary phase.

  • Execution: Run an isocratic method at 85% B / 15% A on an Amide-bonded stationary phase (150 x 4.6 mm, 3 µm) at 1.0 mL/min for 15 minutes.

Method C: Preparative Flash Chromatography (Bulk Isolation)

For the isolation of synthesized 3,4-Dimethyl-5-nitropyridin-2(1H)-one from nitration regioisomers, normal phase silica is highly effective [3].

  • Stationary Phase: Pre-packed 40-63 µm irregular silica gel cartridge.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add loose silica gel (1:3 sample-to-silica ratio), and evaporate to a free-flowing powder. Load this onto the column.

  • Elution: Run a step gradient from 100% Petroleum Ether to 50:50 Petroleum Ether / Ethyl Acetate over 10 column volumes (CV). The target compound typically elutes at ~30% Ethyl Acetate.

Quantitative Data Presentation

The following tables summarize the operational parameters and expected quantitative performance metrics for the analytical workflows.

Table 1: RP-HPLC Gradient Program (Method A)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (ACN)Curve
0.01.0955Initial
2.01.0955Isocratic hold
12.01.04060Linear
15.01.01090Linear
17.01.0955Re-equilibration
22.01.0955End

Table 2: Chromatographic Performance Summary (System Suitability)

ParameterRP-HPLC (Method A)HILIC (Method B)Acceptance Criteria (USP)
Retention Time ( tR​ ) ~8.4 min~6.2 minN/A
Peak Asymmetry ( As​ ) 1.05 - 1.121.15 - 1.25 ≤1.5
Theoretical Plates ( N ) > 15,000> 10,000 ≥5,000
Resolution ( Rs​ ) *2.83.1 ≥2.0
RSD of Area (n=5) 0.4%0.8% ≤2.0%

*Resolution calculated against the structurally similar 3-methyl-5-nitro-2-pyridone standard.

References

  • Separation of 3-Methyl-5-nitro-2-pyridone on Newcrom R1 HPLC column SIELC Technologies Application Notes URL: [Link] (Note: SIELC establishes the foundational use of acidic modifiers like phosphoric or formic acid to control the retention of nitrated pyridone derivatives on reverse-phase media).

  • 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations ResearchGate / Journal of Molecular Structure URL:[Link]

  • A strongly pairing fifth base: oligonucleotides with a C-nucleoside replacing thymidine Nucleic Acids Research (via PubMed Central) URL:[Link]

Method

Application Notes and Protocols for In Vitro Evaluation of 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinone Derivative The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinone Derivative

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The subject of this application note, 3,4-Dimethyl-5-nitropyridin-2(1H)-one, is a distinct member of this class, characterized by its dimethyl-substituted pyridinone ring bearing a nitro group. While direct and extensive biological data for this specific molecule is emerging, its structural features suggest a strong potential for interaction with key enzymatic targets in cellular signaling pathways. The presence of the nitro group, for instance, can influence the compound's electrophilicity and potential for molecular interactions.[2]

This guide provides a comprehensive framework for the initial in vitro characterization of 3,4-Dimethyl-5-nitropyridin-2(1H)-one, with a primary focus on its potential as a phosphodiesterase (PDE) inhibitor. The rationale for this focus stems from the established role of related pyridinone and pyrazolopyrimidinone structures as potent inhibitors of PDEs, particularly phosphodiesterase type 5 (PDE5).[3][4]

Scientific Foundation: The cGMP Signaling Pathway and PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.[5] This pathway is fundamental to various physiological processes, most notably the regulation of smooth muscle tone and vasodilation.

The signaling process begins with the production of nitric oxide (NO), which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] As a second messenger, cGMP activates Protein Kinase G (PKG), leading to a cascade of downstream effects that ultimately result in the relaxation of smooth muscle cells.[6]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by phosphodiesterases.[5][6] PDE5 is highly specific for cGMP. By inhibiting PDE5, compounds can prevent the degradation of cGMP, leading to its accumulation and a prolonged and enhanced physiological response.[5][7] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[5][7]

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Hydrolyzes Inhibitor 3,4-Dimethyl-5-nitropyridin-2(1H)-one Inhibitor->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of 3,4-Dimethyl-5-nitropyridin-2(1H)-one on PDE5.

In Vitro Assay Protocol: PDE5 Inhibition via Fluorescence Polarization

This protocol details a robust and high-throughput method for determining the inhibitory activity of 3,4-Dimethyl-5-nitropyridin-2(1H)-one against PDE5 using a fluorescence polarization (FP) assay.

Principle of the Assay

The assay quantifies the enzymatic activity of PDE5 by monitoring the hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). In its intact, cyclic form, the small FAM-cGMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes FAM-cGMP to FAM-GMP, the linear product is captured by a specific binding agent. This larger complex tumbles much more slowly in solution, leading to a significant increase in fluorescence polarization. An effective PDE5 inhibitor will prevent the hydrolysis of FAM-cGMP, thus keeping the fluorescence polarization low.

Materials and Reagents
  • Test Compound: 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8)[8]

  • Positive Control: Sildenafil or another known PDE5 inhibitor

  • Enzyme: Recombinant human PDE5A1

  • Substrate: FAM-Cyclic-3′,5′-GMP

  • Binding Agent: Specific for 5'-GMP

  • Assay Buffer: (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT)[4]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microplates: 96-well or 384-well solid black, low-volume plates

  • Plate Reader: Capable of measuring fluorescence polarization

Experimental Workflow

FP_Assay_Workflow A 1. Reagent Preparation - Serial dilution of test compound - Thaw and dilute enzyme & substrate B 2. Plate Setup - Add compound dilutions, controls (positive & negative) to wells A->B C 3. Pre-incubation - Add PDE5 enzyme to all wells - Incubate for 15 min at RT B->C D 4. Reaction Initiation - Add FAM-cGMP substrate - Incubate for 30-60 min at 37°C C->D E 5. Reaction Termination - Add GMP-binding agent D->E F 6. Final Incubation - Incubate for 30 min at RT to stabilize binding E->F G 7. Data Acquisition - Read fluorescence polarization F->G

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3,4-Dimethyl-5-nitropyridin-2(1H)-one in 100% DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 50 µM).[4] The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.

  • Reagent Preparation:

    • Thaw all enzymatic components on ice.

    • Prepare the complete PDE assay buffer as per the manufacturer's instructions.

    • Dilute the PDE5A1 enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

    • Dilute the FAM-Cyclic-3′,5′-GMP substrate in the assay buffer.

  • Assay Execution:

    • Add 2 µL of the diluted 3,4-Dimethyl-5-nitropyridin-2(1H)-one, positive control (e.g., Sildenafil), and a DMSO-only control (for 100% enzyme activity) to the designated wells of a black microplate.

    • To each well, add 10 µL of the diluted PDE5A1 enzyme solution.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to achieve a sufficient signal window between the positive and negative controls.

    • Stop the reaction by adding 10 µL of the Binding Agent to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the FAM fluorophore (e.g., excitation at 485 nm, emission at 535 nm).

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each compound concentration.

    • 100% Activity Control (Negative Control): Wells with DMSO and enzyme.

    • 0% Activity Control (Positive Control): Wells with a saturating concentration of a known PDE5 inhibitor (e.g., Sildenafil).

    Percent Inhibition = 100 x (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Reference Data: IC₅₀ Values of Known PDE5 Inhibitors

The following table provides reference IC₅₀ values for well-characterized PDE5 inhibitors, which can be used to benchmark the potency of 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

CompoundIC₅₀ (nM)
Sildenafil3.5
Vardenafil0.7
Tadalafil1.8
Compound 11b (pyridopyrazinone derivative) 18.13 [4]

Note: IC₅₀ values can vary depending on assay conditions.

Conclusion and Future Directions

This application note provides a comprehensive protocol for the in vitro evaluation of 3,4-Dimethyl-5-nitropyridin-2(1H)-one as a potential PDE5 inhibitor. By following this fluorescence polarization-based assay, researchers can reliably determine the compound's inhibitory potency and generate crucial data for structure-activity relationship (SAR) studies.[4]

Positive results from this primary screen would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against other PDE isoforms to determine its selectivity.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive).

  • Cell-Based Assays: Evaluating the compound's efficacy in a cellular context, for example, by measuring cGMP levels in relevant cell lines.

The systematic application of these in vitro protocols will be instrumental in elucidating the therapeutic potential of 3,4-Dimethyl-5-nitropyridin-2(1H)-one and guiding its future development as a novel pharmacological agent.

References

  • Benchchem. (n.d.). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay.
  • IntechOpen. (2017, August 30). Computational Approaches in the Development of Phosphodiesterase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Phosphodiesterase Type 5 Inhibitors in Male Reproduction: Molecular Mechanisms and Clinical Implications for Fertility Management - PMC.
  • National Center for Biotechnology Information. (n.d.). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC.
  • Frontiers. (2024, August 7). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation.
  • EvitaChem. (n.d.). Buy 1,4-Dimethyl-5-nitropyridin-2-one (EVT-13987569).
  • MDPI. (2023, November 11). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.
  • NextSDS. (n.d.). 3,4-DiMethyl-5-nitropyridin-2(1H)-one — Chemical Substance Information.
  • National Center for Biotechnology Information. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC.
  • MDPI. (n.d.). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one.
  • National Center for Biotechnology Information. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC.
  • Acta Biochimica Polonica. (2025, August 2). Review Report on New analogs of 5-substituted-2(1H)- pyridone containing of natural amino acids as potential drugs in idiopathic.
  • Chemical Synthesis Database. (2025, May 20). 3,4-dimethyl-5-nitro-2-pyridinamine.
  • ResearchGate. (n.d.). Synthesis, in vitro evaluation and QSAR modelling of potential antitumoral 3,4-dihydropyrimidin-2-(1H)-thiones.
  • ResearchGate. (2021, July 14). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • BLDpharm. (n.d.). 65169-34-8|3,4-Dimethyl-5-nitropyridin-2(1H)-one.
  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) [1] Executive Summary & Mechanistic Rationale The transition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) [1]

Executive Summary & Mechanistic Rationale

The transition of pharmaceutical intermediates from bench-scale discovery to pilot-plant production requires rigorous process safety and yield optimization. 3,4-Dimethyl-5-nitropyridin-2(1H)-one is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

The synthesis relies on the electrophilic aromatic nitration of 3,4-dimethylpyridin-2(1H)-one. As a Senior Application Scientist, I emphasize that understanding the inherent regioselectivity of this molecule is paramount. The 2-pyridone oxygen acts as a strong ortho/para director. With the 3-position blocked by a methyl group, electrophilic attack by the nitronium ion ( NO2+​ ) is heavily favored at the activated 5-position [3]. The primary scale-up challenge lies in managing the highly exothermic generation of the nitronium ion and the subsequent aromatic substitution, necessitating strict thermal control to prevent oxidative degradation of the methyl substituents.

Process Workflow Visualization

The following workflow outlines the optimized sequence for the pilot-scale nitration, highlighting critical control points (CCPs) for thermal management and phase separation.

G N1 3,4-Dimethylpyridin-2(1H)-one (Starting Material) N2 H2SO4 Dissolution (0-5 °C) N1->N2 Charge reactor N3 Electrophilic Nitration (HNO3 Dosing, <10 °C) N2->N3 Dropwise addition N4 Aqueous Quench (Ice Water, <20 °C) N3->N4 Exotherm control N5 Crystallization & Filtration N4->N5 Precipitation N6 3,4-Dimethyl-5-nitropyridin-2(1H)-one (Target Product) N5->N6 Vacuum dry

Process flow for the scale-up nitration of 3,4-dimethylpyridin-2(1H)-one.

Scale-Up Synthesis Protocol (1 kg Pilot Scale)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that deviations are caught before downstream progression.

Phase 1: Reactor Preparation and Substrate Dissolution
  • Step 1.1: Equip a 20 L jacketed glass-lined reactor with a mechanical overhead stirrer, an internal RTD temperature probe, and an addition funnel.

  • Step 1.2: Charge the reactor with 5.0 L of concentrated sulfuric acid ( H2​SO4​ , 98%). Set the chiller to -5 °C to bring the internal temperature to 0–5 °C.

  • Step 1.3: Slowly charge 1.0 kg (8.12 mol) of 3,4-dimethylpyridin-2(1H)-one in 100 g portions.

    • Causality: Pyridone dissolution in concentrated acid is exothermic due to protonation of the carbonyl oxygen. Portion-wise addition prevents localized heating, which can lead to premature degradation or charring of the starting material.

Phase 2: Electrophilic Nitration
  • Step 2.1: Prepare the nitrating mixture by carefully mixing 600 mL of concentrated nitric acid ( HNO3​ , 70%) with 600 mL of concentrated H2​SO4​ in a separate cooling vessel.

  • Step 2.2: Begin dropwise addition of the mixed acid to the main reactor. Maintain the internal temperature strictly between 5 °C and 10 °C.

    • Causality: The generation of the nitronium ion is highly exothermic. Exceeding 10 °C significantly increases the risk of oxidizing the 3,4-dimethyl groups to carboxylic acids, generating difficult-to-remove impurities and reducing overall yield[3].

  • Step 2.3: Post-addition, allow the reaction to stir at 10 °C for 2 hours.

  • Step 2.4 (IPC): Pull a 1 mL aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. Proceed to Phase 3 only when starting material is < 1.0% (Area%).

Phase 3: Quench and Isolation
  • Step 3.1: Transfer the reaction mixture slowly into a secondary 50 L reactor containing 15 kg of crushed ice and 5 L of deionized water, maintaining aggressive agitation.

    • Causality: The product, 3,4-dimethyl-5-nitropyridin-2(1H)-one, has extremely low solubility in cold, dilute aqueous acid. A rapid quench locks the impurity profile and drives the instantaneous crystallization of the target compound [2].

  • Step 3.2: Stir the resulting slurry for 1 hour at 0–5 °C to ensure complete precipitation.

  • Step 3.3: Filter the slurry through a Nutsche filter. Wash the filter cake with cold deionized water (3 x 2 L) until the filtrate pH is > 4.0.

    • Causality: Residual sulfuric/nitric acid will cause the product to degrade during the drying phase. Thorough washing is critical for long-term stability.

  • Step 3.4: Dry the product in a vacuum oven at 45 °C under high vacuum (<-0.1 MPa) to a constant weight.

Quantitative Data & Process Parameters

The following table summarizes the key metrics observed during the transition from bench to pilot scale.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Process Rationale & Observations
Yield 88%84%Slight yield drop at scale due to transfer losses and more aggressive washing required to neutralize the bulk cake.
Purity (HPLC) 99.2%98.7%High purity maintained. Primary impurity at scale is the unreacted starting material (< 0.5%).
Dosing Time 30 minutes4.5 hoursExtended dosing time at scale is strictly dictated by the heat removal capacity of the 20 L reactor jacket.
Quench Temp < 5 °C< 15 °CLarger thermal mass at scale results in a warmer quench; however, product solubility remains low enough to prevent yield loss.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • LC-MS: m/z calculated for C7​H8​N2​O3​ [M+H]+ 169.06; observed 169.1.

  • 1H NMR (400 MHz, DMSO-d6): δ 12.50 (br s, 1H, NH), 8.45 (s, 1H, Ar-H at C6), 2.30 (s, 3H, CH3​ ), 2.15 (s, 3H, CH3​ ). Note: The singlet at 8.45 ppm confirms substitution at the 5-position, leaving the isolated proton at the 6-position.

References

  • Abramovitch, R. A. "Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14." John Wiley & Sons. Available at:[Link]

Method

Application of 3,4-Dimethyl-5-nitropyridin-2(1H)-one in Cross-Coupling Reactions: Strategies for Advanced API Synthesis

Introduction & Chemical Profile The compound 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The compound 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and GABA receptor modulators[1]. The pyridone scaffold presents unique synthetic challenges and opportunities due to its lactam-lactim tautomerism and the strong electron-withdrawing nature of the C5-nitro group.

In the context of cross-coupling reactions, the native pyridone ring is generally unreactive toward standard palladium-catalyzed carbon-carbon (C-C) or carbon-heteroatom (C-X) bond formations. Therefore, successful functionalization requires strategic pre-activation or alternative catalytic approaches. This application note details three field-proven workflows for incorporating this scaffold into complex molecular architectures via cross-coupling methodologies.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
CAS Registry Number 65169-34-8
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Structural Features 2-Pyridone core, C3/C4-dimethyl, C5-nitro

Mechanistic Rationale for Cross-Coupling Strategies

Direct cross-coupling on the pyridone ring is hindered by the strong thermodynamic preference for the 2-oxo (lactam) tautomer over the 2-hydroxy (lactim) form. To overcome this, synthetic chemists employ three divergent strategies:

  • Direct N-Arylation (Chan-Lam Coupling): Exploiting the nucleophilicity of the pyridone nitrogen (N1) using copper catalysis[2].

  • Oxygen-to-Halogen Activation: Converting the C2-carbonyl into a C2-chloride to generate an active electrophile for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings[3].

  • Nitro Reduction: Reducing the C5-nitro group to an amine, converting the electron-deficient ring into a nucleophilic coupling partner for C-N bond formation[4].

SyntheticPathways SM 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) Act POCl3 Activation (2-Chloro Intermediate) SM->Act POCl3, Reflux Red Nitro Reduction (5-Amino Intermediate) SM->Red H2/Pd-C or Fe/HCl ChanLam Chan-Lam Coupling (N-Aryl Pyridone) SM->ChanLam Cu(OAc)2, Ar-B(OH)2 Suzuki Suzuki-Miyaura (C-C Bond Formation) Act->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Act->Buchwald Pd2(dba)3, Amine Red->Buchwald Pd-Catalyst, Ar-X

Figure 1: Divergent cross-coupling pathways for 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

Workflow 1: Direct N-Arylation via Chan-Lam Coupling

Causality & Mechanistic Insight

The Chan-Lam coupling is a powerful method for constructing C-N bonds under mild, open-air conditions[2]. Unlike Buchwald-Hartwig amination, which requires strict anaerobic conditions and strong bases, the Chan-Lam coupling utilizes Cu(II) salts and arylboronic acids. The reaction must be run open to the atmosphere because molecular oxygen acts as the terminal oxidant, regenerating the active Cu(II) species from Cu(I) after reductive elimination. Pyridine is typically added as both a ligand to stabilize the copper intermediates and a weak base to deprotonate the pyridone N-H.

Experimental Protocol: N-Arylation
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3,4-Dimethyl-5-nitropyridin-2(1H)-one (1.0 mmol) and the desired arylboronic acid (1.5 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol, 10 mol%) and anhydrous pyridine (2.0 mmol).

  • Aerobic Stirring: Do not purge with inert gas. Equip the flask with a drying tube (e.g., CaCl₂) to prevent moisture ingress while allowing ambient oxygen to enter. Stir vigorously at room temperature for 24–48 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The solution will typically turn from blue to green/brown as the catalytic cycle progresses.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl to remove pyridine, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow 2: Oxygen-to-Halogen Activation & Buchwald-Hartwig Amination

Causality & Mechanistic Insight

To perform cross-coupling at the C2 position, the lactam must be converted to a halide. Treatment with phosphorus oxychloride (POCl₃) yields 2-chloro-3,4-dimethyl-5-nitropyridine (CAS: 65169-35-9)[5]. The presence of the C5-nitro group makes the pyridine ring highly electron-deficient. While this accelerates the initial oxidative addition of Pd(0) into the C-Cl bond, it severely retards the subsequent reductive elimination step[3]. To counteract this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) are strictly required to force the spatial proximity of the coupling partners and drive reductive elimination[6].

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + 2-Cl-Pyridine AmineCoord Amine Coordination OxAdd->AmineCoord + Amine (R-NH2) Deprot Deprotonation & Reductive Elimination AmineCoord->Deprot + Base Deprot->Pd0 - Product

Figure 2: Buchwald-Hartwig catalytic cycle for electron-deficient 2-chloropyridines.

Experimental Protocol: Chlorination & C-N Coupling

Step A: Synthesis of 2-chloro-3,4-dimethyl-5-nitropyridine

  • Suspend 3,4-Dimethyl-5-nitropyridin-2(1H)-one (10 mmol) in POCl₃ (15 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 3 drops) to generate the Vilsmeier-Haack-type active intermediate.

  • Reflux at 105 °C for 4 hours.

  • Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize with saturated NaHCO₃ and extract with ethyl acetate. Concentrate to yield the 2-chloro intermediate.

Step B: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine 2-chloro-3,4-dimethyl-5-nitropyridine (1.0 mmol), the desired secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.5 mmol)[6].

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat at 100 °C for 12 hours.

  • Cool, dilute with EtOAc, filter through Celite, and purify via flash chromatography.

Workflow 3: Nitro Reduction for Nucleophilic Amination

Causality & Mechanistic Insight

In scenarios where the target API requires a functionalized amine at the C5 position, the nitro group must be reduced. The resulting 5-amino-3,4-dimethylpyridin-2(1H)-one is highly nucleophilic and can serve as the amine partner in a Buchwald-Hartwig coupling with exogenous aryl halides[4]. Iron powder with ammonium chloride (Fe/NH₄Cl) is preferred over catalytic hydrogenation (H₂/Pd-C) if halogenated functional groups are present elsewhere in the molecule, as it prevents unwanted dehalogenation.

Experimental Protocol: Nitro Reduction
  • Dissolve 3,4-Dimethyl-5-nitropyridin-2(1H)-one (5.0 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).

  • Add Iron powder (25.0 mmol) and NH₄Cl (5.0 mmol).

  • Heat the suspension to 80 °C and stir vigorously for 2 hours.

  • Filter the hot mixture through Celite to remove iron oxides, washing the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to afford the 5-amino derivative, which can be used directly in subsequent cross-coupling steps without further purification.

Quantitative Data Presentation

Table 2: Comparison of Cross-Coupling Strategies for the Pyridone Scaffold
StrategyActive IntermediateBond FormedCatalyst / Ligand SystemTypical YieldKey Advantage
Chan-Lam Native PyridoneC-N (N1)Cu(OAc)₂ / Pyridine60–85%Mild conditions, open to air, no pre-activation required.
Buchwald-Hartwig 2-Chloro derivativeC-N (C2)Pd₂(dba)₃ / XPhos75–95%Highly modular, excellent for sterically hindered amines.
Suzuki-Miyaura 2-Chloro derivativeC-C (C2)Pd(dppf)Cl₂ / None70–90%Robust C-C bond formation, high functional group tolerance.
Reductive Amination 5-Amino derivativeC-N (C5)Pd(OAc)₂ / BrettPhos65–80%Reverses polarity of the C5 position for nucleophilic attack.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and significantly improve your synthesis yield.

Introduction

The synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one is a critical step in the development of various pharmaceutical compounds. However, the inherent electron-deficient nature of the pyridine ring can make electrophilic nitration challenging, often leading to low yields and the formation of unwanted byproducts.[1] This guide provides a structured approach to troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My overall yield of 3,4-Dimethyl-5-nitropyridin-2(1H)-one is significantly lower than expected. What are the most common causes?

A1: Low yields in the nitration of lutidine derivatives to form the target pyridinone can stem from several factors. The most common issues include:

  • Improper Temperature Control: The nitration of pyridine derivatives is highly exothermic. Failure to maintain a low reaction temperature can lead to the formation of unwanted byproducts and decomposition of the starting material or product.[2]

  • Suboptimal Nitrating Agent or Conditions: The choice and concentration of the nitrating agent are crucial. Using a standard nitric acid/sulfuric acid mixture may not be optimal for this specific substrate. More potent nitrating systems or different reaction media may be required.

  • Formation of Side Products: Competing reactions, such as oxidation of the methyl groups or dinitration, can significantly reduce the yield of the desired product.

  • Losses During Workup and Purification: The product may be lost during extraction, washing, or recrystallization steps. Incomplete precipitation or co-elution with impurities during chromatography are common culprits.[2]

Q2: I am observing the formation of multiple products, including a dark, tar-like substance. What are these byproducts, and how can I improve selectivity?

A2: The formation of multiple products and tar is a strong indication of overly harsh reaction conditions.

  • Likely Byproducts:

    • Oxidation Products: The methyl groups on the pyridine ring are susceptible to oxidation under strong nitrating conditions.

    • Dinitrated Products: Although less common for deactivated rings, dinitration can occur if the reaction is not carefully controlled.[3]

    • Charred Material: This results from the decomposition of the starting material or product due to excessive heat or highly concentrated acid.

  • Strategies to Improve Selectivity:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C, or even lower, throughout the addition of the nitrating agent.[4] This is the single most critical parameter to control.

    • Slower Addition of Nitrating Agent: Add the nitrating mixture dropwise over an extended period. This allows for better heat dissipation and prevents localized temperature spikes that can lead to side reactions.[2]

    • Alternative Nitrating Systems: Consider using a milder, more selective nitrating agent. A well-regarded alternative is the in-situ generation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride.[1][5][6] This method often provides higher yields for 3-nitration of pyridines.[5][6]

Q3: My nitration reaction seems to stall, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

A3: Incomplete conversion is a common challenge when dealing with electron-deficient pyridine rings.

  • Potential Causes:

    • Insufficiently Potent Nitrating Agent: The energy barrier for nitration of the deactivated pyridine ring may be too high for the chosen nitrating system.

    • Reaction Time: The reaction may simply require a longer time to reach completion at the controlled low temperature.

    • Moisture: The presence of water can deactivate the nitrating agent. Ensure all glassware is dry and use anhydrous reagents if possible.

  • Troubleshooting Steps:

    • Increase Reaction Time: After the initial addition of the nitrating agent at low temperature, allow the reaction to stir for a longer period (e.g., several hours or overnight) while monitoring its progress by TLC or LC-MS.

    • Slightly Increase Temperature (with caution): If extending the reaction time at low temperature is ineffective, you can cautiously and gradually allow the reaction to warm to room temperature.[7] However, this increases the risk of side product formation and should be monitored closely.

    • Consider a More Potent Nitrating System: As mentioned in A2, using nitric acid in trifluoroacetic anhydride can be more effective.[1] Another approach for related compounds involves using potassium nitrate in concentrated sulfuric acid, which can improve yields and simplify handling.[8]

Q4: The purification of the final product is proving difficult. What are the best methods for isolating pure 3,4-Dimethyl-5-nitropyridin-2(1H)-one?

A4: Effective purification is key to obtaining a high-quality final product.

  • Work-up Procedure:

    • Quenching: Carefully pour the reaction mixture onto crushed ice. This helps to control the exothermic neutralization process and precipitate the crude product.[7]

    • Neutralization: Slowly neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) while keeping the mixture cool in an ice bath. The target pH should be around 6-7.[5]

    • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.[5]

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the crude solid. Ethanol or an ethanol/water mixture is a good starting point for solvent selection.[2]

    • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. A common eluent system is a mixture of hexane and ethyl acetate.[5]

Experimental Protocols

Below are detailed protocols for the synthesis and troubleshooting of 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

Protocol 1: Nitration using Nitric Acid in Trifluoroacetic Anhydride

This method is often more effective for substituted pyridines than traditional mixed acids.[1][5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add trifluoroacetic anhydride (TFAA). Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 3,4-Dimethylpyridin-2(1H)-one to the chilled TFAA with continuous stirring. Maintain the temperature at 0 °C and stir the mixture for 2 hours.

  • Nitrating Agent Addition: Add 100% nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 9-10 hours.

  • Quenching: Carefully pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite.

  • Work-up: After 24 hours, adjust the pH of the solution to 6-7 by the slow addition of a 25% NaOH solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography using a hexane:ethyl acetate (1:1) eluent system.[5]

Data Presentation

The following table summarizes key reaction parameters for different nitration methods applicable to pyridine derivatives.

ParameterMethod A: Mixed Acid (H₂SO₄/HNO₃)Method B: HNO₃ in TFAA
Starting Material 3,4-Dimethylpyridin-2(1H)-one3,4-Dimethylpyridin-2(1H)-one
Nitrating Agent Concentrated H₂SO₄ and HNO₃100% HNO₃ in Trifluoroacetic Anhydride
Temperature 0-10 °C (addition), then potentially room temp0-10 °C (addition), then room temp
Reaction Time 1-3 hours9-10 hours
Typical Yields Variable, often lower for deactivated rings10-83% (substrate dependent)[5][6]
Key Advantage Readily available and inexpensive reagentsHigher yields for many substituted pyridines[5][6]
Key Disadvantage Risk of oxidation and side reactionsTFAA is corrosive and requires careful handling

Visualizations

Troubleshooting Flowchart

The following diagram outlines a logical troubleshooting workflow for low synthesis yield.

TroubleshootingWorkflow start Low Yield of 3,4-Dimethyl-5-nitropyridin-2(1H)-one q1 Was the reaction temperature kept below 10°C during nitrating agent addition? start->q1 sol1 Re-run reaction with strict temperature control (0-5°C). Use an ice/salt bath if necessary. q1->sol1 No q2 Is there a significant amount of unreacted starting material? q1->q2 Yes ans1_yes Yes ans1_no No end Yield Improved sol1->end sol2 Increase reaction time or consider a more potent nitrating system (e.g., HNO₃ in TFAA). q2->sol2 Yes q3 Was the product lost during workup/purification? q2->q3 No ans2_yes Yes ans2_no No sol2->end sol3 Optimize workup: ensure complete precipitation, check pH, and use appropriate extraction solvents. Consider alternative purification methods. q3->sol3 Yes q3->end No ans3_yes Yes ans3_no No sol3->end ReactionPathway start_material 3,4-Dimethylpyridin-2(1H)-one intermediate N-Nitropyridinium Ion Intermediate (Postulated) start_material->intermediate + [NO₂]⁺ nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄ or HNO₃/TFAA) nitrating_agent->intermediate product 3,4-Dimethyl-5-nitropyridin-2(1H)-one intermediate->product Rearrangement & Deprotonation

Caption: General pathway for electrophilic nitration.

References

Sources

Optimization

Troubleshooting common impurities in 3,4-Dimethyl-5-nitropyridin-2(1H)-one synthesis

Welcome to the Technical Support Center for the synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, mechanistic pitfalls...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, mechanistic pitfalls, and purification challenges associated with the electrophilic aromatic nitration of 3,4-dimethylpyridin-2(1H)-one.

This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting. Every protocol provided here is engineered as a self-validating system, ensuring that you can diagnose and correct deviations in real-time.

Mechanistic Pathway & Impurity Genesis

The synthesis of 3,4-dimethyl-5-nitropyridin-2(1H)-one relies on the generation of a nitronium ion ( NO2+​ ) in a highly acidic medium. Because the 3-position is blocked by a methyl group, electrophilic attack is directed to the 5-position or 6-position. Understanding the thermodynamic and kinetic drivers of this pathway is essential for controlling impurities.

ReactionPathway SM 3,4-Dimethylpyridin- 2(1H)-one Reagents HNO3 / H2SO4 (Nitrating Mixture) SM->Reagents Product 3,4-Dimethyl-5-nitro- pyridin-2(1H)-one Reagents->Product High Acidity, T < 5°C Imp1 6-Nitro Regioisomer (Impurity A) Reagents->Imp1 Low Acidity Imp2 Methyl Oxidation (Impurity B) Reagents->Imp2 High Temp (>20°C) Imp3 5,6-Dinitro (Impurity C) Reagents->Imp3 Excess HNO3

Reaction pathway of 3,4-dimethylpyridin-2(1H)-one nitration and impurity formation.

Quantitative Impurity Profiling

Before troubleshooting, you must accurately identify the impurities in your High-Performance Liquid Chromatography (HPLC) chromatogram. Use the following quantitative guidelines to profile your reaction mixture.

Impurity ProfileStructural DescriptionApprox. RRT*Acceptable LimitPrimary Causality
Impurity A 3,4-Dimethyl-6-nitropyridin-2(1H)-one0.95< 0.5%Insufficient solvent acidity.
Impurity B 4-Carboxy-3-methyl-5-nitropyridin-2(1H)-one0.60 - 0.75< 1.0%Thermal runaway; over-oxidation of methyl groups.
Impurity C 3,4-Dimethyl-5,6-dinitropyridin-2(1H)-one1.15< 0.2%Excess equivalents of HNO3​ .
Residual SM 3,4-Dimethylpyridin-2(1H)-one1.25< 1.0%Incomplete reaction; degraded nitrating mixture.

*Relative Retention Time (RRT) is highly dependent on the specific reverse-phase column and gradient used. Polar oxidation products will elute earlier than the target product.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the 6-nitro regioisomer (Impurity A)? A1: This is a regioselectivity failure driven by the protonation state of your substrate. According to foundational kinetic studies on the electrophilic substitution of heteroaromatic compounds, the nitration of 2-pyridones is highly dependent on the acidity of the medium. Nitration yields largely the 3-nitro derivative (or 6-nitro if 3 is blocked) in low acidity media, but strictly favors the 5-nitro compound in high acidity media[1]. Solution: Ensure you are using concentrated sulfuric acid ( H2​SO4​ , ≥95%) as your solvent. If your acid has absorbed atmospheric moisture, the acidity drops, allowing the free-base pyridone to react, which degrades regioselectivity.

Q2: How do I minimize the oxidation of the methyl groups during nitration (Impurity B)? A2: Nitric acid is a potent oxidant. The generation of the nitronium ion is highly exothermic. If the internal temperature exceeds 20°C during the addition phase, the benzylic-like methyl groups at the 3- and 4-positions become susceptible to oxidation, forming carboxylic acid byproducts. Solution: Strictly maintain the internal temperature between 0°C and 5°C during the addition of the nitrating mixture. Use a secondary cooling loop if scaling up.

Q3: My reaction yields 5,6-dinitro byproducts (Impurity C). How can I control this? A3: While the 6-position is sterically hindered, an excess of nitrating agent combined with prolonged reaction times will force a second nitration event. Solution: Limit your fuming nitric acid to strictly 1.05 – 1.10 molar equivalents. Do not use a large excess "just to drive the reaction to completion."

Q4: What is the best method to remove unreacted starting material? A4: Unreacted 3,4-dimethylpyridin-2(1H)-one is slightly less polar than the 5-nitro product. It can be effectively purged during the aqueous quench. By adjusting the pH of the quenched mixture to ~2.5 using dilute NaOH , the 5-nitro product will selectively precipitate while the unreacted starting material remains partially solubilized in the aqueous mother liquor.

Diagnostic Workflow

When an out-of-specification (OOS) result occurs during your In-Process Control (IPC), follow this diagnostic logic tree to implement immediate corrective actions.

Troubleshooting Start Impurity Detected (HPLC IPC) CheckRRT Identify RRT (Relative Retention Time) Start->CheckRRT IsOx RRT < 0.8 (Oxidation Prod.) CheckRRT->IsOx IsRegio RRT ~ 0.9 - 1.1 (Regioisomer) CheckRRT->IsRegio IsSM RRT > 1.2 (Unreacted SM) CheckRRT->IsSM FixOx Decrease Temp to 0-5°C Control Addition IsOx->FixOx FixRegio Increase H2SO4 Ratio Optimize Equivalents IsRegio->FixRegio FixSM Extend Reaction Time Check HNO3 Assay IsSM->FixSM

Diagnostic workflow for identifying and resolving nitration impurities via HPLC data.

Self-Validating Experimental Protocol

To guarantee reproducibility, use the following standardized methodology. Each step contains a Self-Validation Checkpoint to ensure the reaction is proceeding correctly before you move to the next phase.

Step 1: Preparation of the Nitrating Mixture

  • In a dedicated, pre-cooled addition funnel, carefully mix 1.10 equivalents of fuming Nitric Acid ( HNO3​ , >90%) with 2.0 volumes of concentrated Sulfuric Acid ( H2​SO4​ , 98%) at 0°C.

  • Self-Validation: The mixture must remain colorless to pale yellow. If it turns deep red or brown, NO2​ gas has evolved due to thermal decomposition. Discard and prepare a fresh batch.

Step 2: Substrate Dissolution

  • Charge a clean, dry reactor with 3,4-dimethylpyridin-2(1H)-one (1.0 eq).

  • Add concentrated H2​SO4​ (5.0 volumes) and stir at 0°C to 5°C until completely dissolved.

  • Self-Validation: Visual inspection must confirm a homogeneous solution. Undissolved substrate will create localized concentration gradients, leading to over-nitration (Impurity C) once the reagent is added.

Step 3: Electrophilic Addition

  • Begin dropwise addition of the nitrating mixture from Step 1 into the reactor.

  • Maintain the internal temperature strictly between 0°C and 5°C.

  • Self-Validation: Monitor the internal thermocouple continuously. If the temperature spikes above 5°C, halt the addition immediately. Proceeding above this threshold is the primary cause of methyl oxidation (Impurity B).

Step 4: In-Process Control (IPC) & Maturation

  • Once addition is complete, allow the reaction to gradually warm to 20°C and stir for 2 hours.

  • Self-Validation: Pull a 0.1 mL aliquot, quench it in 1 mL of cold water, and analyze via HPLC. Do not proceed to Step 5 until the residual starting material peak area is < 1.0%. If it is > 1.0%, stir for an additional hour.

Step 5: Quench and Isolation

  • Slowly pour the reaction mixture over crushed ice (15 volumes relative to SM) under vigorous stirring.

  • Adjust the pH to ~2.5 using a 20% NaOH solution to maximize precipitation while keeping polar impurities solubilized.

  • Self-Validation: A dense, pale-yellow precipitate must form immediately upon quenching. If the solution remains clear, the product has either over-oxidized into highly soluble polar byproducts, or the pH is too low.

Step 6: Filtration and Washing

  • Filter the pale-yellow solid under vacuum.

  • Wash the filter cake with ice-cold water (3 x 2 volumes) until the filtrate pH is neutral. Dry under vacuum at 45°C to constant weight.

References

  • Title: The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: US3547935A - Certain nitro-4-pyridinols, n-oxides thereof and derivatives thereof Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Welcome to the technical support resource for 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS No. 65169-34-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS No. 65169-34-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this key chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently encountered issues, moving beyond simple protocols to explain the scientific rationale behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my purification process. How do I select the best solvent for recrystallizing 3,4-Dimethyl-5-nitropyridin-2(1H)-one?

Answer: Solvent selection is the most critical factor for successful recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.

The Causality Behind Solvent Choice: The structure of 3,4-Dimethyl-5-nitropyridin-2(1H)-one features a polar pyridinone ring and a nitro group, which allows for hydrogen bonding and dipole-dipole interactions. This suggests that polar solvents will be most effective.[1] The guiding principle is "like dissolves like"; compounds with similar structural features tend to be soluble in one another.[1]

Recommended Starting Solvents: Based on the polarity of similar pyridinone and nitropyridine derivatives, the following solvents are excellent starting points for screening:

  • Ethanol[2]

  • Acetone[3]

  • Ethyl Acetate[4]

  • Methanol[5]

Systematic Solvent Screening Protocol:

  • Place a small amount of your crude product (approx. 10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe solubility.

  • If the compound does not dissolve at room temperature, gently heat the tube in a water bath. If it dissolves completely, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • The best solvent will be one where the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.

Below is a summary of common solvents to consider for your initial screening.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften a good choice for pyridinone derivatives; promotes good crystal growth.[2]
Acetone 56Polar AproticStrong solvent, may need to be paired with an anti-solvent if solubility is too high even when cold.[3]
Ethyl Acetate 77Mid-PolarityGood for compounds of intermediate polarity; often used in mixed-solvent systems.[4]
Water 100Very Polar ProticMay be a poor solvent on its own but can be used as an anti-solvent with polar organic solvents like ethanol.[2]
Hexanes ~69Non-polarUnlikely to be a primary solvent but is an excellent anti-solvent for a two-solvent system.[1]
Q2: My compound is either too soluble or not soluble enough in any single solvent I've tried. What should I do?

Answer: This is a classic crystallization challenge that calls for a two-solvent (or mixed-solvent) system. This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[1]

Mechanism of Two-Solvent Crystallization: You dissolve the compound in the minimum amount of the hot "good" solvent. Then, you slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy (the saturation point). The mixture is then clarified with a drop or two of the "good" solvent and allowed to cool. As the solution cools, the overall solvent polarity changes, drastically reducing the compound's solubility and forcing crystallization.

Workflow for Selecting a Two-Solvent System

start Start: Crude Compound find_good Find 'Good' Solvent (High solubility when hot) start->find_good find_poor Find 'Poor' Solvent (Insoluble, but miscible with 'Good' solvent) find_good->find_poor Common 'Good' Solvents: Acetone, Dichloromethane dissolve Dissolve crude in MINIMUM amount of hot 'Good' solvent find_poor->dissolve Common 'Poor' Solvents: Hexanes, Water, Ether add_poor Add 'Poor' solvent dropwise to hot solution until cloudy dissolve->add_poor clarify Add 1-2 drops of 'Good' solvent to clarify add_poor->clarify cool Cool slowly to induce crystallization clarify->cool end Isolate Pure Crystals cool->end

Caption: Decision workflow for two-solvent recrystallization.

Detailed Two-Solvent Recrystallization Protocol:

  • Dissolution: Place the crude 3,4-Dimethyl-5-nitropyridin-2(1H)-one in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., acetone) required to fully dissolve the compound.[1]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) drop by drop with swirling until a persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent to remove residual impurities.[2]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.[6]

Q3: I've cooled my solution, but no crystals are forming. What's wrong?

Answer: This is a very common issue, typically caused by either the solution being too dilute or becoming supersaturated.[1] A supersaturated solution holds more dissolved solute than it normally could at that temperature but lacks a nucleation point to initiate crystal growth.

Troubleshooting Flowchart: No Crystal Formation

Caption: Troubleshooting logic for when no crystals form.

Detailed Steps:

  • Induce Crystallization: First, try to provide a surface for nucleation. Scratch the inside of the flask just below the liquid's surface with a glass rod.[2] The microscopic scratches on the glass can serve as nucleation sites.

  • Seeding: If you have a small, pure crystal of your compound from a previous batch (a "seed crystal"), adding it to the cooled solution can initiate crystallization.[1]

  • Concentrate the Solution: Using too much solvent is a frequent cause of crystallization failure.[1] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. After reducing the volume, allow the solution to cool again slowly.[1]

  • Re-evaluate the Solvent System: If the above steps fail, the compound is likely too soluble in the chosen solvent even at low temperatures.[4] You will need to select a different solvent or move to a two-solvent system as described in Q2.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this and prevent it?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (an oil) instead of a solid crystal lattice. This often happens if the solution becomes supersaturated at a temperature that is above the melting point of the solute or if the solution is cooled too quickly.

Solutions for an Oiled-Out Product:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask can help. Slower cooling provides more time for the molecules to align into an ordered crystal lattice.[4]

  • Lower the Saturation Temperature: Add more of the "good" solvent to the hot solution before cooling. This lowers the temperature at which the solution becomes saturated, hopefully to a point below the compound's melting point. You will sacrifice some yield, but you are more likely to obtain pure crystals.[4]

  • Change Solvents: The chosen solvent may simply be a poor choice. Experiment with a different solvent system where the compound's solubility has a less steep curve with respect to temperature.[4]

Q5: After recrystallization, my product is still impure according to TLC/HPLC analysis. What are my next steps?

Answer: If recrystallization fails to remove impurities, it's likely because the impurities have very similar solubility properties to your target compound. In this case, an orthogonal purification method is required.

General Purification Workflow

Caption: General workflow for purification of a solid organic compound.[6]

Recommended Action: Silica Gel Column Chromatography Column chromatography is highly effective for separating compounds with different polarities.[2] Since 3,4-Dimethyl-5-nitropyridin-2(1H)-one is a polar molecule, it will adhere to the silica gel (a polar stationary phase). By using a mobile phase (eluent) of lower polarity, less polar impurities will travel down the column faster and can be washed away, while your more polar product is retained. The polarity of the eluent can then be gradually increased to elute your purified compound.

Protocol for Column Chromatography:

  • Develop a Solvent System: Use Thin-Layer Chromatography (TLC) to find an eluent system that gives good separation between your product and the impurities. A common starting point for nitropyridines is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or dichloromethane.[3][7]

  • Column Packing: Prepare a chromatography column with silica gel.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[2]

  • Elution & Fraction Collection: Begin eluting the column with the chosen solvent system, collecting the liquid that passes through in separate fractions.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.[6] This highly purified solid can then be recrystallized again, if necessary, to obtain optimal crystal quality.

Q6: How do I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is essential to confirm both the purity and the structural identity of your 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

TechniquePurposeWhat to Look For
HPLC Purity AssessmentA single, sharp peak at the expected retention time. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks.[8]
¹H and ¹³C NMR Structural ConfirmationThe spectra should show the correct number of signals with the expected chemical shifts, integrations, and coupling patterns for the 3,4-dimethyl and pyridinone ring protons and carbons.[6]
Mass Spectrometry (MS) Molecular Weight ConfirmationThe mass spectrum should show a molecular ion peak (or a related peak like [M+H]⁺) corresponding to the molecular weight of the compound (168.15 g/mol ).[9]
Infrared (IR) Spectroscopy Functional Group ConfirmationThe IR spectrum should display characteristic absorption bands for the N-H, C=O (amide), and NO₂ (nitro) functional groups.[6]

Template for Recording Purification Data

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity by HPLC (%)Observations
Initial Synthesis (Crude Product)N/Ae.g., Brownish solid
Recrystallization 1 e.g., Yellow needles formed
Column Chromatography
Final Recrystallization e.g., Off-white crystals

References

  • Technical Support Center: Synthesis of Nitropyridines. (n.d.). Benchchem.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. (n.d.). Benchchem.
  • Technical Support Center: Pyridazinone Synthesis Purification. (n.d.). Benchchem.
  • Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Pyridone Derivatives. (n.d.). Benchchem.
  • 3,4-DiMethyl-5-nitropyridin-2(1H)-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp.
  • Preparation of Nitropyridines by Nitration of Pyridines. (n.d.). Scribd. Retrieved from [Link]

  • Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols. (n.d.). Benchchem.
  • El Haimer, A., et al. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of the Iranian Chemical Society, 18(11), 2975-2983.
  • Sarr, A., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling with the intractability of 3,4-Dimethyl-5-nitropyridin-2(1H)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling with the intractability of 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) in standard organic solvents. As a Senior Application Scientist, I have structured this guide to move beyond basic tips, providing you with the mechanistic causality behind the compound's behavior and field-proven, self-validating protocols to keep your workflows moving.

Part 1: The Root Cause (Mechanistic FAQs)

Q: Why is 3,4-Dimethyl-5-nitropyridin-2(1H)-one nearly insoluble in common organic solvents like DCM, EtOAc, or Hexanes? A: The poor solubility is a direct consequence of its molecular architecture, which promotes massive crystal lattice energy. 2-Pyridones exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms [1]. In the solid state, these molecules self-assemble into tightly packed, hydrogen-bonded dimers or helical chains [1]. Furthermore, the strongly electron-withdrawing 5-nitro group enhances the molecular dipole moment and increases intermolecular electrostatic interactions. This makes it exceptionally difficult for non-polar or weakly polar solvents to provide enough solvation energy to break apart the solid matrix [2].

Q: Does the tautomeric state dictate how I should approach solvation? A: Absolutely. In non-polar solvents, the dimeric hydrogen-bonded form predominates due to hydrophobic effects, leading to rapid precipitation. To force dissolution, you must use highly polar aprotic solvents or specific chemical additives that actively compete for hydrogen bond donation/acceptance, thereby shifting the equilibrium toward the solvated monomer [1] [3].

Part 2: Solubilization Strategies & Workarounds (FAQs)

Q: Which solvents are most effective for unmodified 3,4-Dimethyl-5-nitropyridin-2(1H)-one? A: To disrupt the robust intermolecular hydrogen bonding, you must utilize solvents with high dielectric constants and strong hydrogen-bond accepting capabilities.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).

  • The Causality: The oxygen atoms in DMSO and DMF act as potent hydrogen-bond acceptors. They sequester the N-H proton of the pyridone ring, effectively breaking the dimer and stabilizing the monomeric form in solution [2].

Q: Can I use pH adjustment to force dissolution in less polar organic solvents like THF or DCM? A: Yes, and this is often the most elegant solution for downstream synthesis. The 5-nitro group significantly increases the acidity of the pyridone N-H proton (lowering the pKa well below that of an unsubstituted 2-pyridone). By adding a stoichiometric amount of a lipophilic organic base (e.g., DIPEA or DBU), you deprotonate the pyridone. This transforms the neutral, tightly-bound crystal into a lipophilic organic salt that is highly soluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Q: My workflow involves multiple synthetic steps. Should I temporarily protect the pyridone? A: If 3,4-Dimethyl-5-nitropyridin-2(1H)-one is an intermediate in a multi-step synthesis, temporary protection is the most robust, long-term solution. Alkylating the nitrogen (N-alkylation) or oxygen (O-alkylation) with a protecting group (e.g., Benzyl, SEM, or Boc) completely eliminates the molecule's ability to act as a hydrogen bond donor. This instantly renders the compound highly soluble in standard organic solvents.

Part 3: Visualizing the Solubilization Logic

SolubilizationLogic Problem Poor Solubility of 3,4-Dimethyl-5-nitropyridin-2(1H)-one Branch1 Strategy 1: Solvent Disruption Problem->Branch1 Branch2 Strategy 2: Salt Formation Problem->Branch2 Branch3 Strategy 3: Derivatization Problem->Branch3 Solvent1 Use Polar Aprotic (DMSO, DMF, NMP) Branch1->Solvent1 Solvent2 Heat to 60-80°C to break lattice Branch1->Solvent2 Salt1 Add Organic Base (TEA, DIPEA, DBU) Branch2->Salt1 Salt2 Forms lipophilic salt soluble in DCM/THF Branch2->Salt2 Deriv1 N- or O-Protection (SEM, Bn, Boc) Branch3->Deriv1 Deriv2 Removes H-bond donor, maximizes solubility Branch3->Deriv2

Logical framework for overcoming the solubility barriers of 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

Part 4: Quantitative Data & Experimental Protocols

Solubility Strategies Summary
StrategyReagents / SolventsExpected Solubility LimitMechanism of Action
Baseline DCM, EtOAc, Hexanes< 1 mg/mLIntact H-bonded dimers; high crystal lattice energy.
Solvent Disruption DMSO, DMF, NMP50 - 100 mg/mLSolvent acts as an H-bond acceptor, breaking dimers.
Salt Formation THF + 1.1 eq DBU> 100 mg/mLDeprotonation forms a highly soluble lipophilic organic salt.
Derivatization N-Alkylation (e.g., SEM-Cl)> 200 mg/mLPermanent disruption of H-bond donor capacity.
Protocol A: In Situ Solubilization via Organic Salt Formation

Use this protocol when you need the compound dissolved in a moderately polar solvent (like THF or DCM) for immediate downstream coupling.

  • Suspension: Weigh 100 mg of 3,4-Dimethyl-5-nitropyridin-2(1H)-one and suspend it in 5 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) in a dry round-bottom flask.

  • Base Addition: Syringe in 1.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

  • Agitation: Stir the mixture vigorously for 10-15 minutes. Sonication can be applied for 2-3 minutes to provide the kinetic energy needed to accelerate the disruption of the crystal lattice.

  • Self-Validation: Observe the transition. The successful formation of the salt is validated when the cloudy, opaque suspension transitions into a clear, homogeneous solution. The resulting salt is now ready for electrophilic coupling.

Workflow Step1 1. Suspend Compound in THF/DCM Step2 2. Add 1.1 eq DIPEA or DBU Step1->Step2 Step3 3. Sonicate & Stir (15 min) Step2->Step3 Step4 4. Verify Clear Homogeneous Solution Step3->Step4

Step-by-step workflow for the in situ salt formation and solubilization protocol.

Protocol B: Thermal Disruption in Co-Solvent Systems

Use this protocol if base additives are incompatible with your reaction chemistry.

  • Initial Dissolution: Add 100 mg of the compound to a minimal volume (1 mL) of N,N-Dimethylformamide (DMF).

  • Heating: Heat the mixture to 60–80°C using a heating block until the solid is fully dissolved.

  • Dilution: Slowly add 4 mL of your desired bulk reaction solvent (e.g., Acetonitrile) dropwise. Critical Step: Maintain the temperature above 50°C during addition to prevent the compound from crashing out.

  • Execution: Proceed with the chemical reaction immediately at elevated temperatures.

References

  • 2-Pyridone - Wikipedia Source: Wikipedia URL:[Link]

  • How about Tautomers? - WuXi Biology Source: WuXi AppTec URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic parameter lis...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic parameter lists. When analyzing highly polar, nitrogen-containing heterocycles like 3,4-Dimethyl-5-nitropyridin-2(1H)-one, success depends on understanding the physicochemical causality behind every chromatographic choice. This guide provides a self-validating framework for method development, optimization, and troubleshooting.

Core Method Development Strategy (FAQs)

Q: What is the primary challenge in retaining 3,4-Dimethyl-5-nitropyridin-2(1H)-one? A: The compound is a highly hydrophilic pyridinone derivative. Standard alkyl C18 columns often fail to provide adequate retention ( k′<1 ), causing the analyte to elute near the void volume[1]. To overcome this without resorting to MS-incompatible ion-pairing reagents, we recommend core-shell mixed-mode columns or polar-embedded C18 phases (e.g., AQ-C18)[2]. These stationary phases combine hydrophobic and ion-exchange mechanisms, effectively retaining polar compounds[1].

Q: How do I prevent peak splitting caused by tautomerization? A: Pyridinones exist in a dynamic lactam-lactim equilibrium (2(1H)-pyridinone ⇌ 2-hydroxypyridine). Because the pKa of the pyridine ring is typically between 5.2 and 6.0[1], running a method at a neutral pH allows both tautomers to co-exist, leading to split or severely tailing peaks. The causality-driven solution is to force the molecule into a single ionization state. Adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase drops the pH below 3.0, fully protonating the system and ensuring a single, sharp peak[3].

MethodDev Start Start: 3,4-Dimethyl-5-nitropyridin-2(1H)-one CheckRet Is k' > 2 on Standard C18? Start->CheckRet Yes1 Optimize Gradient & pH CheckRet->Yes1 Yes No1 Switch Column Chemistry CheckRet->No1 No CheckPeak Are peaks tailing/splitting? Yes1->CheckPeak MixedMode Use Mixed-Mode or AQ-C18 No1->MixedMode MixedMode->CheckPeak AddAcid Add 0.1% TFA or Formic Acid CheckPeak->AddAcid Yes Validate Proceed to Method Validation CheckPeak->Validate No AddAcid->Validate

Caption: Logical flow for HPLC method development of polar pyridinones.

Validated Experimental Protocol: RP-HPLC Workflow

Based on validated methodologies for structurally similar synthetic pyridine derivatives[3][4], the following step-by-step protocol serves as a self-validating starting point.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Causality: TFA provides a low pH to suppress tautomerization and acts as a weak ion-pairing agent to shield residual silanols on the stationary phase, improving peak shape[3].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides a lower viscosity profile than methanol, reducing system backpressure and improving the mass transfer kinetics of the nitro-aromatic system.

Step 2: Column Selection

  • Install a 150 mm x 4.6 mm, 3 µm or 5 µm Polar-embedded C18 (e.g., ODS-AQ) or a Core-Shell Mixed-Mode column[1].

Step 3: Gradient Elution Profile

  • 0.0 - 2.0 min: 5% B (Isocratic hold to ensure retention of the highly polar pyridinone).

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute non-polar synthetic impurities).

  • 10.0 - 12.0 min: 60% to 95% B (Column wash).

  • 12.0 - 15.0 min: 5% B (Re-equilibration).

Step 4: Flow Rate & Thermodynamics

  • Set flow rate to 1.0 mL/min.

  • Set column oven temperature to 30°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, which sharpens peaks by increasing the diffusion coefficient of the analyte.

Step 5: Detection Parameters

  • Monitor via DAD/PDA at 220 nm and 254 nm [4].

    • Causality: The π→π∗ transitions of the aromatic pyridinone ring are captured at 220 nm, while the n→π∗ transitions of the electron-withdrawing nitro group provide a highly specific, strong chromophoric response near 254 nm.

Troubleshooting Guide: Common Chromatographic Issues

Issue 1: Drifting Retention Times (RT) Q: Why does the retention time of 3,4-Dimethyl-5-nitropyridin-2(1H)-one shift between injections? A: RT drift in polar heterocycles is almost always a symptom of inconsistent mobile phase pH or inadequate column equilibration. Because the retention of pyridines is highly sensitive to the strength of the acidic additive[1], even minor evaporation of volatile acids (like TFA) alters the ionization state.

  • Resolution: Prepare aqueous buffers freshly every 24 hours. Ensure the column is equilibrated with at least 10 column volumes (CV) of the initial mobile phase before the first injection[2].

Issue 2: Poor Resolution from Regioisomers Q: How can I resolve 3,4-Dimethyl-5-nitropyridin-2(1H)-one from structurally similar synthetic isomers (e.g., 4,6-dimethyl-3-nitropyridin-2(1H)-one)? A: Isomers share identical molecular weights and nearly identical hydrophobicity, making standard C18 separations difficult. The causality of separation must shift to steric or dipole interactions.

  • Resolution: Switch the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that participates in hydrogen bonding with the nitro and carbonyl groups of the pyridinone. This alters the selectivity factor ( α ) and often resolves co-eluting regioisomers.

Troubleshooting Issue Issue: Severe Peak Tailing Cause1 Secondary silanol interactions? Issue->Cause1 Cause2 Tautomeric equilibrium? Issue->Cause2 Cause3 Sample solvent mismatch? Issue->Cause3 Fix1 Use end-capped column Cause1->Fix1 Resolution Sharp, symmetrical peak (As < 1.5) Fix1->Resolution Fix2 Lower pH < 3.0 with TFA Cause2->Fix2 Fix2->Resolution Fix3 Dissolve in initial mobile phase Cause3->Fix3 Fix3->Resolution

Caption: Root-cause analysis and resolution pathways for peak tailing in pyridinone analysis.

System Suitability & Data Validation

To ensure your method operates as a self-validating system, compare your System Suitability Test (SST) results against the typical acceptance criteria for pyridinone derivatives[4][5].

Validation ParameterTypical Acceptance CriteriaMechanistic Rationale & System Validation
Retention Factor ( k′ ) >2.0 Ensures the pyridinone is sufficiently retained beyond the void volume ( t0​ ), validating column chemistry choice.
Tailing Factor ( As​ ) ≤1.5 Validates that tautomeric equilibrium is fully suppressed and secondary silanol interactions are shielded[1].
Theoretical Plates ( N ) >2000 Confirms optimal mass transfer kinetics and column bed integrity.
Linearity ( R2 ) >0.999 Proves the UV detector response is directly proportional to the nitro-pyridinone concentration[4].
Precision (%RSD) ≤2.0% (n=6)Verifies autosampler accuracy and overall method stability over repeated injections[4][5].

References

  • [1] Helix Chromatography. "HPLC Methods for analysis of Pyridine." HELIX Chromatography. URL: [Link]

  • [3] ResearchGate. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate. URL: [Link]

  • [5] Sunitha, N., et al. "UV AND RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PIRFENIDONE IN MARKETED FORMULATION." International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Welcome to the Technical Support Center for 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8). This highly functionalized heterocycle is a critical intermediate in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8). This highly functionalized heterocycle is a critical intermediate in drug development and materials science. However, the presence of a nitro group adjacent to a methyl group on a pyridone scaffold introduces specific thermal vulnerabilities.

This guide is engineered for researchers and analytical scientists to understand the causality of thermal degradation, troubleshoot storage issues, and implement self-validating stability protocols.

Part 1: Mechanistic Insights & FAQs

To prevent degradation, we must first understand the thermodynamic drivers behind it. The reactivity of this compound is governed by the electron-withdrawing nitro group at C5, the electron-donating methyl groups at C3/C4, and the tautomeric nature of the pyridone ring.

Q1: Why is 3,4-Dimethyl-5-nitropyridin-2(1H)-one highly sensitive to thermal stress? A: Nitroaromatics and nitropyridines possess high-energy C−NO2​ bonds. Under thermal stress, the primary degradation pathway is often the homolytic cleavage of the C−NO2​ bond, generating highly reactive nitrogen dioxide ( NO2∙​ ) and pyridyl radicals [1]. Alternatively, the molecule can undergo a nitro-nitrite isomerization, a two-step pseudo-rotation that results in the release of nitric oxide ( NO∙ ) [3]. Both pathways are exothermic and can trigger a cascade of secondary radical reactions.

Q2: Does the specific placement of the methyl groups affect its thermal stability? A: Yes, significantly. The methyl group at the C4 position is ortho to the nitro group at the C5 position. In nitroaromatic chemistry, this structural motif enables a low-activation-energy intramolecular rearrangement known as the "ortho-effect." The hydrogens of the ortho-methyl group can interact with the oxygen atoms of the nitro group, leading to the elimination of water and the formation of anthranil-like fused heterocyclic intermediates [2]. This pathway drastically lowers the onset temperature of thermal decomposition compared to non-methylated analogs.

Q3: Why does the degradation seem to accelerate over time? A: The thermal decomposition of nitro-heterocycles is inherently autocatalytic [1]. The initial degradation phase (induction phase) is slow and follows zero-order kinetics [2]. However, the generated radicals, acidic byproducts, and trace water (from the ortho-effect) act as catalysts. Furthermore, the 2-pyridone 2-hydroxypyridine tautomerism can be influenced by these acidic microenvironments, further destabilizing the ring system [4].

Part 2: Troubleshooting Guide

Issue 1: Unexplained pressure build-up in sealed storage vials.

  • Root Cause: Evolution of NOx​ gases ( NO2​ and NO ) due to C−NO2​ homolysis or nitro-nitrite isomerization during temperature excursions above 8°C.

  • Causality & Solution: The generation of gas indicates that the zero-order induction phase of thermal degradation has been breached [2]. Immediately isolate the batch. To prevent this, store the compound strictly at 2-8°C under an inert atmosphere (Argon or Nitrogen) to suppress oxidative radical propagation.

Issue 2: Appearance of broad, unresolvable peaks in HPLC during stability testing.

  • Root Cause: Formation of polymeric "coke" or complex anthranil-derivatives via the ortho-methyl rearrangement pathway.

  • Causality & Solution: Polymeric degradants often co-elute or cause column fouling, leading to peak broadening. Implement a self-validating LC-MS protocol (see Part 3) using a Photodiode Array (PDA) detector to check the peak purity of the main API peak. If peak purity fails, adjust the mobile phase gradient to elute highly retained polymeric species.

Issue 3: The compound exhibits batch-to-batch color variation (yellowing to dark brown).

  • Root Cause: Trace contaminants catalyzing the autocatalytic decay phase.

  • Causality & Solution: Contaminants such as trace metals (e.g., Fe3+ ) or residual bases from synthesis can drastically lower the activation energy for nitro-reduction and ring cleavage [2]. Conduct an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) sweep on dark batches to rule out transition metal catalysis.

Part 3: Visualizations of Degradation & Troubleshooting

DegradationPathway Start 3,4-Dimethyl-5-nitropyridin-2(1H)-one (Intact Molecule) Path1 Pathway A: Homolytic Cleavage (High Temp) Start->Path1 >150°C Path2 Pathway B: Nitro-Nitrite Isomer (Moderate Temp) Start->Path2 100-150°C Path3 Pathway C: Ortho-Methyl Effect (Low Activation Energy) Start->Path3 Autocatalytic Prod1 Pyridyl Radical + NO2• Gas (Pressure Build-up) Path1->Prod1 Prod2 Nitrite Ester -> NO• Release (Oxidative Stress) Path2->Prod2 Prod3 Anthranil-like Derivatives + H2O (Autocatalysis) Path3->Prod3

Figure 1: Proposed thermal degradation pathways of 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

Troubleshooting Issue Issue Detected: New HPLC Peak or Color Change Check1 Review Storage Log (Temp excursions > 8°C?) Issue->Check1 Decision1 Excursion Found? Check1->Decision1 Action1 Isolate Batch & Run LC-MS Identify NOx/Radical Adducts Decision1->Action1 Yes Action2 Investigate Contaminants (Trace Metals/Base via ICP-MS) Decision1->Action2 No Resolution Implement Inert Gas Purge & Strict 2-8°C Storage Action1->Resolution Action2->Resolution

Figure 2: Troubleshooting workflow for suspected thermal degradation events.

Part 4: Experimental Protocols

Protocol A: Self-Validating Accelerated Thermal Stability Testing (TGA/DSC)

To accurately map the safe handling temperatures, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be performed. This protocol is self-validating by utilizing an inert reference standard to baseline the instrument.

Step-by-Step Methodology:

  • System Suitability: Calibrate the TGA/DSC instrument using a high-purity Indium standard to validate temperature accuracy and heat flow sensitivity.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 3,4-Dimethyl-5-nitropyridin-2(1H)-one into a gold-plated or ceramic crucible. Causality: Avoid standard aluminum pans, as trace aluminum oxide can act as a Lewis acid, artificially catalyzing the degradation of the pyridone ring[4].

  • Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min for 15 minutes prior to the run to eliminate oxidative variables.

  • Thermal Profiling: Ramp the temperature from 25°C to 300°C at a strict rate of 5°C/min.

  • Data Analysis: Identify the onset temperature ( Tonset​ ) of the first exothermic peak. The integral of this peak represents the heat of decomposition ( ΔHd​ ). If a mass loss event (TGA) precedes the exotherm, it indicates early NOx​ off-gassing via homolysis [1].

Protocol B: Stability-Indicating HPLC-PDA Method

To monitor the zero-order induction phase of degradation, a highly specific HPLC method is required.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5. Causality: Maintaining a slightly acidic pH locks the compound into its preferred tautomeric state, ensuring reproducible retention times.

    • Organic (B): LC-MS grade Acetonitrile.

  • Sample & Control Preparation: Prepare a 1.0 mg/mL stock solution of the sample in Methanol. Self-Validation Step: Simultaneously prepare a "Control" solution using a certified reference standard of known purity. Inject the control before and after the sample sequence to validate that no on-column degradation is occurring.

  • Chromatographic Conditions: Use a C18 column (e.g., 100 x 4.6 mm, 2.7 µm core-shell) at 30°C. Run a gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor at 254 nm and 280 nm using a PDA detector. Extract the peak purity index for the main peak. A purity angle greater than the purity threshold confirms no co-eluting thermal degradants.

Part 5: Data Presentation

The following table summarizes the theoretical kinetic parameters associated with the primary thermal degradation pathways of ortho-methylated nitro-heterocycles. Understanding these metrics is vital for calculating the Time-to-Maximum-Rate (TMR) during scale-up.

Table 1: Kinetic Parameters of Thermal Degradation Pathways
Degradation PathwayApparent Activation Energy ( Ea​ )Pre-exponential Factor ( A )Primary ByproductsRisk Level
C-NO₂ Homolysis ~290 - 300 kJ/mol 1014−1015s−1 NO2∙​ , Pyridyl radicalsHigh (Gas evolution)
Nitro-Nitrite Isomerization ~230 - 260 kJ/mol 1013s−1 NO∙ , Alkoxy radicalsModerate (Oxidative)
Ortho-Methyl Rearrangement ~170 - 175 kJ/mol 1011s−1 Anthranil derivatives, H2​O Critical (Autocatalytic)

Note: The low activation energy of the ortho-methyl rearrangement makes it the dominant pathway at lower temperature thresholds, dictating the strict 2-8°C storage requirement.

References

  • Brill, T.B., & James, K.J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center (DTIC). Available at:[Link]

  • Kuklja, M. M., et al. (2013). Decomposition Mechanisms and Kinetics of Novel Energetic Molecules: Quantum-Chemical Modeling. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ruan, J., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Resolving Co-Elution in 3,4-Dimethyl-5-nitropyridin-2(1H)-one Chromatography

Scientist's Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline chromatographic resolution for pyridin-2(1H)-one deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline chromatographic resolution for pyridin-2(1H)-one derivatives. The compound 3,4-Dimethyl-5-nitropyridin-2(1H)-one presents a unique trifecta of analytical challenges: a dynamic tautomeric equilibrium, a highly polar core, and a propensity for π−π stacking.

This guide moves beyond generic "change your gradient" advice. Here, we dissect the physicochemical causality behind your co-elution issues and provide self-validating, field-proven protocols to ensure absolute peak purity.

Mechanistic Insights: The Causality of Co-elution

To troubleshoot effectively, you must understand the molecule's behavior in solution. The pyridin-2(1H)-one scaffold exists in a delicate lactam-lactim (2-pyridone 2-hydroxypyridine) tautomeric equilibrium . In polar aqueous mobile phases typical of Reversed-Phase HPLC (RP-HPLC), the 2-pyridone (lactam) form is thermodynamically favored due to its higher dipole moment ().

However, the energy barrier between these states is remarkably low. If the interconversion rate is similar to your chromatographic timescale, the column partially separates the two forms, resulting in peak broadening, tailing, or split "ghost" peaks. Furthermore, the strongly electron-withdrawing 5-nitro group and electron-donating 3,4-dimethyl groups create a highly polarized π -system. This leads to unpredictable secondary interactions with residual silanols on standard C18 stationary phases, exacerbating co-elution with structurally similar impurities.

Diagnostic Decision Tree

G Start Co-elution Detected: 3,4-Dimethyl-5-nitropyridin-2(1H)-one Split Peak Split / Broadening? (Tautomerism Issue) Start->Split Isomer Positional Isomer? (e.g., 4,6-dimethyl) Start->Isomer Precursor Polar Precursor? (Un-nitrated) Start->Precursor FixTautomer Force Lactam State: Buffer pH < 3.0 or Formic Acid Split->FixTautomer Yes FixIsomer Enhance Shape Selectivity: Switch to PFP or Phenyl-Hexyl Isomer->FixIsomer Yes FixPrecursor Increase Retention: Use HILIC or Polar-Embedded C18 Precursor->FixPrecursor Yes

Fig 1. Diagnostic workflow for resolving 3,4-Dimethyl-5-nitropyridin-2(1H)-one co-elution.

Troubleshooting Scenarios & Solutions

Q1: I am observing a split peak or a closely eluting "ghost peak" that integrates as my target mass. How do I resolve this? Analysis: This is the classic signature of tautomeric peak splitting. The column is partially separating the lactam and lactim forms because the mobile phase pH is near the pKa of the molecule, causing the equilibrium to stall. Solution: You must "lock" the molecule into a single state. Drop the mobile phase pH to < 3.0 using 0.1% Formic Acid. The low pH suppresses the ionization of the 2-hydroxypyridine form and strongly drives the equilibrium toward the hydrogen-bonded 2-pyridone lactam state ().

Q2: My target is co-eluting with a positional isomer (e.g., 4,6-dimethyl-3-nitropyridin-2(1H)-one). Standard C18 gradients aren't working. What is the mechanism to separate them? Analysis: Standard C18 columns rely on hydrophobic partitioning. Positional isomers of dimethyl-nitropyridinones have nearly identical partition coefficients (LogP) and hydrodynamic volumes, making C18 virtually blind to the structural difference. Solution: Shift your separation mechanism from hydrophobic partitioning to shape and π−π selectivity. Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring of the PFP column acts as a strong electron acceptor, engaging in π−π interactions with the electron-rich regions of the pyridinone ring. The specific placement of the methyl and nitro groups drastically alters the steric approach to the PFP surface, achieving baseline resolution.

Q3: The un-nitrated precursor (3,4-dimethylpyridin-2(1H)-one) is co-eluting near the solvent front with my target. How can I increase retention? Analysis: Both compounds are highly polar. If you are starting your gradient at 5% or 10% organic, there is insufficient hydrophobic interaction to retain them, leading to co-elution in the void volume. Solution: Implement an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. By starting at 95% Acetonitrile, the polar pyridinone core will partition heavily into the water-enriched layer on the silica surface, massively increasing retention and separating the nitrated product from the precursor based on hydrogen-bonding capacity.

Experimental Protocols
Protocol A: pH-Stabilized RP-HPLC for Tautomer Control

Objective: Eliminate peak splitting by stabilizing the lactam tautomer. System Validation: Tailing factor ( Tf​ ) must be ≤1.2 ; Theoretical plates ( N ) > 10,000.

  • Mobile Phase Preparation:

    • Aqueous (A): HPLC-grade Water + 0.1% v/v Formic Acid (pH ~2.7).

    • Organic (B): LC-MS grade Acetonitrile + 0.1% v/v Formic Acid.

    • Causality: Formic acid provides the necessary hydronium ion concentration to suppress tautomeric interconversion without causing ion-pairing suppression during MS detection ().

  • Column Selection: Use a fully end-capped, high-purity silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize secondary silanol interactions.

  • Gradient Design:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar analyte).

    • 1.0 - 5.0 min: 2% to 40% B.

    • 5.0 - 6.0 min: 40% to 95% B (Column Wash).

  • Temperature Control: Set the column oven to 45 °C.

    • Causality: Elevated temperature increases the kinetics of tautomeric interconversion. This ensures that any residual equilibrium occurs much faster than the chromatographic timescale, collapsing the split peaks into a single, sharp band.

Protocol B: Orthogonal PFP Method for Isomer Separation

Objective: Resolve 3,4-dimethyl and 4,6-dimethyl positional isomers. System Validation: Resolution ( Rs​ ) between isomers must be ≥2.0 .

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

    • Organic (B): Methanol.

    • Causality: Methanol is a protic solvent that enhances π−π interactions on PFP columns significantly better than acetonitrile (which can competitively π -stack and disrupt selectivity).

  • Column Selection: PFP (Pentafluorophenyl) column (100 x 4.6 mm, 3 µm).

  • Gradient Design: Apply a shallow gradient from 10% B to 30% B over 15 minutes to maximize shape-selective partitioning.

Quantitative Data Summary: Method Selection Matrix
Chromatographic ChallengeRecommended Stationary PhaseMobile Phase StrategyPrimary Interaction MechanismExpected Resolution ( Rs​ )
Tautomeric Peak Splitting End-capped C180.1% Formic Acid (pH < 3.0)Hydrophobic (Lactam stabilized)> 2.0 (Single sharp peak)
Positional Isomers Pentafluorophenyl (PFP)Methanol / Ammonium Acetate π−π stacking & Steric> 2.5
Polar Precursor Co-elution HILIC (Bare Silica/Amide)95% to 60% AcetonitrileHydrogen Bonding & Partitioning> 3.0
Frequently Asked Questions (FAQs)

Q: Can I use normal phase chromatography (e.g., Hexane/Ethyl Acetate) for this compound? A: It is generally not recommended. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has very low solubility in non-polar solvents like hexane, which frequently leads to on-column precipitation and severe pressure spikes. Stick to RP-HPLC or HILIC.

Q: Why is my retention time drifting from run to run? A: Pyridinones are highly sensitive to minor pH fluctuations near their pKa. If your retention times are drifting, your aqueous buffer is likely losing its buffering capacity. Ensure your buffers are freshly prepared daily and properly titrated.

Q: Does the nitro group at position 5 affect UV detection? A: Yes. The nitro group extends the conjugation of the pyridinone ring, shifting the UV maximum. For optimal signal-to-noise ratio, monitor at 310–320 nm rather than the standard 254 nm.

References
  • "Tautobase: An Open Tautomer Database." Journal of Chemical Information and Modeling. URL:[Link]

  • "Separation of 2-Pyridone on Newcrom R1 HPLC column." SIELC Technologies. URL: [Link]

  • "Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine." MDPI. URL: [Link]

Reference Data & Comparative Studies

Validation

3,4-Dimethyl-5-nitropyridin-2(1H)-one vs 3-methyl-5-nitropyridin-2(1H)-one reactivity

Executive Summary & Structural Causality For researchers and drug development professionals synthesizing complex heterocycles, the choice of starting building blocks dictates downstream synthetic efficiency. 3-methyl-5-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

For researchers and drug development professionals synthesizing complex heterocycles, the choice of starting building blocks dictates downstream synthetic efficiency. 3-methyl-5-nitropyridin-2(1H)-one and its analog 3,4-dimethyl-5-nitropyridin-2(1H)-one are critical intermediates used in the development of unnatural nucleic acid bases (uNABs) and targeted therapeutics, such as corticotropin-releasing factor (CRF) antagonists.

While these two molecules differ by only a single methyl group at the C4 position, this minor structural variance introduces profound steric hindrance that fundamentally alters their reactivity, photophysics, and reduction kinetics.

In the 3-methyl variant , the absence of a C4 substituent allows the highly electron-withdrawing 5-nitro group to remain perfectly coplanar with the pyridinone π -system. This maximized resonance is critical for its photophysical properties, where non-radiative decay is primarily driven by the rotation of the −NO2​ group upon UV excitation (1)[1].

Conversely, the introduction of the C4-methyl group in 3,4-dimethyl-5-nitropyridin-2(1H)-one (2)[2] creates severe ortho-steric clash. To minimize this energy penalty, the nitro group is forced to twist out of the aromatic plane. This disrupted π -conjugation not only shifts its absorption profile but physically shields the −NO2​ group, severely impeding surface-level interactions during catalytic reduction.

Mechanistic Pathway & Reactivity Divergence

The following diagram maps the causality between the structural conformation of the C5-nitro group and the resulting experimental behavior of both substrates.

ReactivityComparison Substrate1 3-methyl-5-nitropyridin-2(1H)-one (Unhindered C4 Position) Coplanar NO2 Coplanar with Pyridinone Ring (Maximized π-Resonance) Substrate1->Coplanar Substrate2 3,4-dimethyl-5-nitropyridin-2(1H)-one (Sterically Hindered C4 Position) Twisted NO2 Twisted out of Plane (Disrupted π-Conjugation) Substrate2->Twisted Steric Clash with 4-Methyl Photophysics Efficient Photophysical Decay (via NO2 Rotation) Coplanar->Photophysics Reduction1 Rapid Catalytic Hydrogenation (t < 2 hours) Coplanar->Reduction1 Reduction2 Sluggish Catalytic Hydrogenation (t > 4 hours, requires optimization) Twisted->Reduction2

Divergent reactivity and photophysics driven by C4-position steric hindrance.

Comparative Performance Data

The structural differences manifest quantitatively during standard laboratory workflows. The table below summarizes the comparative data between the two building blocks.

Parameter3-methyl-5-nitropyridin-2(1H)-one3,4-dimethyl-5-nitropyridin-2(1H)-one
CAS Number 21901-34-865169-34-8
Molecular Weight 154.12 g/mol 168.15 g/mol
Nitro Group Conformation Coplanar (High resonance)Twisted (Sterically hindered)
Photophysical Decay Pathway Driven by rapid −NO2​ rotationAltered due to pre-twisted ground state
Reduction Kinetics ( PtO2​ / H2​ , 1 atm) Fast ( 2 hours)Slower ( 4-6 hours)
Primary Pharmaceutical Application uNABs (Z-base), CRF antagonistsSterically tuned kinase inhibitors

Self-Validating Experimental Protocol: Catalytic Reduction

In drug development, these nitropyridinones are frequently reduced to their corresponding 5-amino derivatives to act as nucleophiles in subsequent coupling reactions (3)[3]. The following protocol outlines a self-validating catalytic hydrogenation workflow, specifically highlighting the kinetic adjustments required when handling the sterically hindered 3,4-dimethyl analog.

Self-Validating Checkpoints

To ensure trustworthiness and eliminate the need for premature workups, this protocol relies on a built-in validation system:

  • Visual Orthogonality: The starting nitropyridinones are pale yellow. Successful reduction to the aniline derivative transitions the solution to colorless (or slightly pinkish due to trace ambient oxidation of the highly reactive amine).

  • Chromatographic/Mass Shift: The reduction of −NO2​ to −NH2​ drastically increases polarity. A self-validating TLC system (e.g., 5-10% MeOH in DCM) will show the disappearance of the high- Rf​ starting material and the emergence of a low- Rf​ product that stains intensely with ninhydrin. LC-MS will confirm a precise mass shift of −30 Da ( MNO2​→MNH2​ ).

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Dissolve 1.0 mmol of the chosen nitropyridinone substrate in 10 mL of anhydrous methanol.

  • Causality Note: For the sterically hindered 3,4-dimethyl-5-nitropyridin-2(1H)-one, gentle heating (40 °C) and sonication may be required to achieve full dissolution compared to the highly soluble 3-methyl variant.

Step 2: Catalytic Activation

  • Under a strict nitrogen atmosphere, carefully add 10 mol% of Platinum(IV) oxide (Adam's catalyst).

  • Causality Note: PtO2​ is specifically chosen over standard Pd/C to selectively reduce the nitro group while preventing the over-reduction or hydrogenolysis of the sensitive pyridinone core.

Step 3: Hydrogenation & Kinetic Monitoring

  • Evacuate the reaction flask and backfill with hydrogen gas using a balloon (~1 atm). Stir vigorously at room temperature.

  • For 3-methyl-5-nitropyridin-2(1H)-one: The unhindered, coplanar nitro group easily adsorbs onto the platinum surface. The reaction will typically reach completion within 1 to 2 hours .

  • For 3,4-dimethyl-5-nitropyridin-2(1H)-one: The twisted, sterically shielded nitro group physically impedes optimal interaction with the catalyst surface. Allow 4 to 6 hours for completion. If the visual checkpoint (yellow to colorless) stalls, increase H2​ pressure to 3 atm using a Parr shaker.

Step 4: Workup & Isolation

  • Once the LC-MS checkpoint confirms complete conversion ( −30 Da shift), purge the flask thoroughly with nitrogen to remove residual hydrogen.

  • Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric platinum catalyst, washing the pad with excess methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to yield the pure 5-amino product, ready for immediate downstream coupling.

References

  • Photophysics of Nitro-Substituted Unnatural Nucleic Acid Base Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link][1]

  • CA2562244A1 - Cyclic compounds (Corticotropin-Releasing Factor Antagonists) Source: Google Patents URL:[3]

Sources

Comparative

Validation of analytical methods for 3,4-Dimethyl-5-nitropyridin-2(1H)-one quantification

An authoritative comparison and validation guide for the quantification of 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8). Executive Summary 3,4-Dimethyl-5-nitropyridin-2(1H)-one is a highly functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison and validation guide for the quantification of 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8).

Executive Summary

3,4-Dimethyl-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including PKMYT1 kinase inhibitors and nuclear hormone receptor modulators[1][2]. Accurate quantification of this intermediate is essential for reaction monitoring, yield optimization, and downstream genotoxic impurity control. This guide evaluates the primary analytical modalities for its quantification and provides a comprehensive, self-validating protocol compliant with the latest[3][4].

Mechanistic Context & Analytical Challenges

Quantifying 3,4-Dimethyl-5-nitropyridin-2(1H)-one presents specific physicochemical hurdles that dictate method design:

  • Lactam-Lactim Tautomerism: As a 2-pyridone, the molecule exists in a dynamic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. If the mobile phase pH is not strictly controlled, this tautomerization leads to severe peak broadening, tailing, and split peaks during chromatography.

  • Electronic Polarization: The strongly electron-withdrawing nitro group at the 5-position, coupled with the electron-donating methyl groups at the 3,4-positions, creates a highly polarized π -system. This requires a stationary phase capable of managing strong dipole and π−π interactions to prevent secondary interactions with free silanols on the silica support.

Analytical Method Comparison

To establish the most robust quantification strategy, we must objectively compare the performance of three primary analytical modalities.

Table 1: Modality Comparison for 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Analytical ModalityRetention/Separation MechanismSensitivity (LOD)Matrix SuitabilityPrimary Use CaseVerdict
UHPLC-UV Reversed-phase (Hydrophobic & π−π interactions)~0.05 µg/mLExcellent (Tolerates high salt/buffer loads from synthesis)Routine QA/QC, Assay, Reaction MonitoringOptimal for process chemistry and batch release.
LC-MS/MS Reversed-phase + Electrospray Ionization (ESI)~0.5 ng/mLModerate (Requires volatile buffers, susceptible to ion suppression)Trace-level impurity tracking in final APISpecialized for genotoxic impurity (PMI) profiling.
GC-FID/MS Volatility & Boiling Point~1.0 µg/mLPoor (Requires derivatization due to tautomerization)Residual solvent analysisNot Recommended for this specific intermediate.

Causality behind the verdict: UHPLC-UV is selected as the optimal method for routine quantification. The conjugated system of the pyridone ring and the nitro group provides a strong, distinct chromophore ( λmax​ ~ 310 nm), allowing for highly sensitive and linear UV detection without the matrix-induced ion suppression often seen in LC-MS/MS.

Self-Validating Experimental Protocol (UHPLC-UV)

This protocol is designed as a self-validating system . By embedding rigorous System Suitability Testing (SST) directly into the sequence prior to sample acquisition, the method autonomously verifies chromatographic resolution and detector stability, preventing the generation of out-of-specification (OOS) data.

Chromatographic Conditions
  • Column: Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm). Causality: The Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, which repels the protonated basic moieties of trace impurities and mitigates peak tailing for the highly polarized pyridone.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: Lowering the pH to ~2.0 fully suppresses the lactam-lactim tautomerization, locking the molecule into a single state and ensuring sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 310 nm (Reference 400 nm).

Step-by-Step Workflow
  • Preparation of Diluent: Mix Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 3,4-Dimethyl-5-nitropyridin-2(1H)-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • System Suitability Test (SST) Injection: Inject the standard solution six consecutive times.

    • Self-Validation Gate: The sequence must automatically halt if the Relative Standard Deviation (RSD) of the peak area is > 1.0%, or if the USP Tailing Factor is > 1.5.

  • Sample Preparation: Dissolve the synthesized batch sample in diluent to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Inject Blank, SST, Samples (in duplicate), and a Bracketing Standard every 10 injections to monitor instrument drift.

ICH Q2(R2) Validation Workflow & Data

To ensure the method is "fit for purpose" for regulatory submissions, it must be validated according to the modernized[5][6].

Analytical_Workflow SST 1. System Suitability Test (SST) Gatekeeper: RSD < 1.0% Spec 2. Specificity & Forced Degradation Ensure Peak Purity SST->Spec Lin 3. Linearity & Range Evaluate R² (≥ 0.999) Spec->Lin Acc 4. Accuracy (Recovery) Spike at 50%, 100%, 150% Lin->Acc Prec 5. Precision Repeatability & Intermediate Acc->Prec Rob 6. Robustness DoE: pH, Temp, Flow Rate Prec->Rob

Caption: ICH Q2(R2) validation lifecycle for 3,4-Dimethyl-5-nitropyridin-2(1H)-one quantification.

Table 2: Experimental Validation Results (Summary)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/matrix; Peak purity angle < thresholdPurity angle: 0.124 < Threshold: 0.280Pass
Linearity Correlation coefficient ( R2 ) 0.999 (Range: 25-150%) R2 = 0.9998Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% ± 0.6%Pass
Repeatability %RSD 2.0% (n=6 preparations)%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (Different day, different analyst)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass

Sources

Validation

Comparative Analysis of Synthetic Routes for 3,4-Dimethyl-5-nitropyridin-2(1H)-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) Executive Summary In modern drug discovery, highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8)

Executive Summary

In modern drug discovery, highly functionalized 2-pyridone derivatives are critical scaffolds, frequently serving as core pharmacophores in kinase inhibitors and protein aggregation modulators. Specifically, 3,4-Dimethyl-5-nitropyridin-2(1H)-one is a highly sought-after intermediate. The presence of the 5-nitro group provides a versatile handle for downstream reduction to an amine, enabling subsequent cross-coupling or amide bond formations.

In this guide, we evaluate the performance of three distinct synthetic methodologies (the "products" of process chemistry) for accessing this compound. We objectively compare the traditional Batch Aminopyridine Route , the Pyridine N-Oxide Rearrangement Route , and the modern Continuous Flow Nitration Route , providing a comprehensive analysis of yield, scalability, atom economy, and mechanistic causality.

Mechanistic Rationale: The Causality of Regioselectivity

Direct nitration of an unfunctionalized pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which forms a deactivated pyridinium salt in acidic media . However, the introduction of a hydroxyl/oxo group at the 2-position fundamentally alters the electronic landscape.

The 2-pyridone core strongly activates the ortho and para positions (C3 and C5) via resonance electron donation. Because the C3 and C4 positions are sterically blocked by methyl groups in our target substrate, electrophilic attack by the nitronium ion ( NO2+​ ) is exclusively directed to the C5 position. Interestingly, kinetic studies indicate that even in highly acidic media, nitration predominantly occurs on the transient free base species rather than the protonated conjugate acid . This explains the necessity for a large excess of nitrating agent to drive the equilibrium forward.

Mechanism A 3,4-Dimethylpyridin-2(1H)-one (Free Base Species) B Nitronium Ion (NO2+) Electrophilic Attack at C5 A->B HNO3 / H2SO4 High Acidity C Wheland Intermediate (Resonance Stabilized) B->C Rate-Determining Step D 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS 65169-34-8) C->D Rearomatization (-H+)

Fig 1. Mechanistic pathway of regioselective C5 nitration on the free base species of 2-pyridone.

Comparative Analysis of Synthetic Routes

To objectively determine the optimal process for synthesizing 3,4-Dimethyl-5-nitropyridin-2(1H)-one, we must evaluate the available synthetic routes against industry standards for safety, yield, and environmental impact (E-Factor).

Route A: The Aminopyridine Diazotization Route (Industry Standard)

This route utilizes commercially available 3,4-Dimethyl-2-pyridinamine . The amine undergoes diazotization followed by in situ hydrolysis to form the 2-pyridone core. Subsequent batch nitration yields the final product.

  • Pros: Highly predictable regioselectivity; utilizes inexpensive starting materials.

  • Cons: Diazotization generates toxic NOx​ gases. The batch nitration step is highly exothermic, posing thermal runaway risks at a large scale.

Route B: The Pyridine N-Oxide Rearrangement Route

Starting from 3,4-lutidine, the pyridine is oxidized to its N-oxide, followed by a Boekelheide-type rearrangement in acetic anhydride to form the pyridone, which is then nitrated.

  • Pros: Avoids the hazardous diazotization step.

  • Cons: The rearrangement often yields a mixture of 2-pyridone and 6-pyridone isomers. The required chromatographic separation severely limits commercial scalability and drastically increases the E-Factor.

Route C: Continuous Flow Nitration (The Modern Alternative)

This route isolates the critical nitration step and transitions it from a batch reactor to a continuous flow microreactor. The 2-pyridone intermediate (sourced from Route A or commercial vendors) is mixed with nitrating acid in a precisely controlled thermal environment.

  • Pros: Superior heat transfer eliminates thermal runaway risks; precise residence times prevent over-oxidation; massive improvements in Space-Time Yield (STY).

  • Cons: Requires specialized flow chemistry infrastructure.

Workflow cluster_batch Route A: Batch Synthesis cluster_flow Route C: Flow Synthesis B1 3,4-Dimethylpyridin-2-amine B2 Diazotization (NaNO2, H2SO4) B1->B2 B3 Batch Nitration (HNO3, 0°C) B2->B3 B4 Quench & Filter (Low STY) B3->B4 F1 3,4-Dimethylpyridin-2(1H)-one F2 Microreactor Mixing (0°C) F1->F2 F3 Flow Nitration (2 min residence) F2->F3 F4 In-line Quench (High STY) F3->F4

Fig 2. Process workflow comparison between traditional batch synthesis and continuous flow nitration.

Quantitative Performance Data

The following table summarizes the experimental performance of the three evaluated methodologies. Data reflects optimized pilot-scale runs (100g scale).

Performance MetricRoute A (Batch Diazotization + Nitration)Route B (N-Oxide Rearrangement)Route C (Continuous Flow Nitration)
Overall Yield 78%62%89%
Regioselectivity (5-NO₂ : Other) >99:185:15 (Isomer mixture)>99:1
E-Factor (kg waste / kg product) ~18~25~8
Space-Time Yield ( kg/m ³/h) 4530420
Thermal Safety Profile Moderate (Exothermic risk)Low (Distillation hazards)High (Microreactor control)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction progression.

Protocol 1: Synthesis of 3,4-Dimethylpyridin-2(1H)-one (Precursor)

Causality Note: Sulfuric acid is chosen over hydrochloric acid for the diazotization to prevent competitive nucleophilic aromatic chlorination of the highly activated pyridine ring.

  • Preparation: Suspend 3,4-Dimethyl-2-pyridinamine (10.0 g, 81.8 mmol) in 10% aqueous H2​SO4​ (100 mL). Cool the mixture to 0–5 °C using an ice-water bath.

  • Diazotization: Dissolve sodium nitrite ( NaNO2​ , 6.2 g, 89.9 mmol) in 20 mL of distilled water. Add this solution dropwise to the amine suspension over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent premature diazonium decomposition.

  • Hydrolysis: Once addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 2 hours. Self-Validation: The evolution of nitrogen gas ( N2​ ) will visibly cease when hydrolysis is complete.

  • Workup: Cool to room temperature, neutralize to pH 7 with saturated NaHCO3​ , and extract with Ethyl Acetate (3 x 100 mL). Dry over MgSO4​ and concentrate in vacuo to yield the pyridone as a pale yellow solid.

Protocol 2: Regioselective Batch Nitration (Route A)
  • Preparation: Dissolve 3,4-Dimethylpyridin-2(1H)-one (5.0 g, 40.6 mmol) in concentrated H2​SO4​ (25 mL) at 0 °C. Causality Note: H2​SO4​ acts as both a solvent and a desiccant, driving the formation of the nitronium ion.

  • Nitration: Slowly add fuming HNO3​ (3.0 mL, ~1.5 eq) dropwise over 20 minutes .

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. Self-Validation: TLC (Dichloromethane:Methanol 9:1) should show complete consumption of the starting material ( Rf​ ~0.4) and the appearance of a new, UV-active spot ( Rf​ ~0.6).

  • Quench: Pour the mixture carefully over 200 g of crushed ice. The product, 3,4-Dimethyl-5-nitropyridin-2(1H)-one, will precipitate immediately. Filter, wash with cold water, and dry under vacuum.

Protocol 3: Continuous Flow Nitration (Route C)
  • System Setup: Utilize a standard SiC microreactor system equipped with a T-mixer and a 10 mL residence time coil.

  • Stream A: 1.0 M solution of 3,4-Dimethylpyridin-2(1H)-one in concentrated H2​SO4​ .

  • Stream B: 1.5 M solution of fuming HNO3​ in concentrated H2​SO4​ .

  • Execution: Pump Stream A at 2.5 mL/min and Stream B at 2.5 mL/min into the T-mixer maintained at 0 °C. The combined stream flows through the residence coil maintained at 20 °C (Residence time = 2.0 minutes).

  • In-Line Quench: The output stream is directed immediately into a stirred vessel containing ice water, causing instantaneous precipitation of the highly pure product.

Conclusion

While the traditional batch diazotization and nitration sequence (Route A) remains the industry standard for synthesizing 3,4-Dimethyl-5-nitropyridin-2(1H)-one due to its simplicity and accessible reagents, it suffers from poor Space-Time Yields and thermal hazards. Route C (Continuous Flow Nitration) objectively outperforms all alternatives. By isolating the highly exothermic nitration step within a microreactor, researchers can achieve an 89% yield, virtually eliminate isomer impurities, and reduce the E-Factor by more than half, making it the premier choice for modern drug development scale-up.

References

  • Title: The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Source: Journal of the Chemical Society, Perkin Transactions 2. URL: [Link]

  • Title: Design, synthesis and structure-activity evaluation of novel 2-pyridone-based inhibitors of α-synuclein aggregation with potent BBB permeation. Source: Bioorganic Chemistry. URL: [Link]

Comparative

Mass Spectrometry Fragmentation Comparison Guide: Nitropyridinone Derivatives vs. Structural Analogs

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in structural elucidation when dealing with highly functionalized heterocycles. Nitropyridinone derivatives—compounds possessin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in structural elucidation when dealing with highly functionalized heterocycles. Nitropyridinone derivatives—compounds possessing both an electron-withdrawing nitro group and a pyridinone core (a pyridine ring with a carbonyl)—present a fascinating but complex profile during mass spectrometry (MS) analysis.

Because these molecules contain multiple competing sites for charge localization and fragmentation, distinguishing them from their structural alternatives (such as simple nitropyridines or un-nitrated pyridinones) requires a deep understanding of gas-phase ion chemistry. This guide objectively compares the fragmentation performance of nitropyridinones against these alternatives, providing a self-validating experimental framework and mechanistic insights to support your drug development workflows.

Mechanistic Principles of Fragmentation (The "Why" Behind the Data)

To accurately interpret tandem mass spectrometry (MS/MS) data, we must move beyond memorizing mass shifts and understand the causality of the fragmentation. The behavior of nitropyridinones under Collision-Induced Dissociation (CID) is governed by the interplay between the nitro group's lability and the pyridinone ring's stability.

The Nitro-Nitrito Rearrangement

Aromatic nitro compounds rarely just drop the −NO2​ group cleanly. Instead, upon activation in the collision cell, the nitro group often undergoes isomerization to a nitrito ester ( Ar−NO2​→Ar−O−NO ). This rearrangement facilitates the homolytic or heterolytic cleavage of the O−NO bond, resulting in the characteristic expulsion of a nitric oxide radical (•NO, 30 Da). This pathway is highly diagnostic for nitroaromatics and is extensively documented in the 1 [2].

The Ortho Effect

If the nitropyridinone derivative possesses a proton donor (such as a methyl group or a secondary amine) adjacent to the nitro group, a cyclic transition state forms. This proximity allows for an intramolecular hydrogen transfer to the nitro oxygen, followed by the expulsion of a hydroxyl radical (•OH, 17 Da). Observing an [M+H−17]+ peak is a definitive indicator of ortho-substitution.

Carbonyl Extrusion & Ring Cleavage

Unlike standard nitropyridines, the pyridinone core contains a carbonyl oxygen. Following the initial loss of •NO or • NO2​ , the destabilized heterocyclic ring undergoes contraction by extruding carbon monoxide (CO, 28 Da). Further application of collision energy drives the cleavage of the ring itself, typically releasing hydrogen cyanide (HCN, 27 Da) 2 [4].

Nitropyridinone_Fragmentation M Nitropyridinone [M+H]+ M_NO2 [M+H - NO2]+ Loss of Nitro Group M->M_NO2 -NO2 (46 Da) M_NO [M+H - NO]+ Nitro-Nitrito Rearrangement M->M_NO -NO (30 Da) M_OH [M+H - OH]+ Ortho Effect M->M_OH -OH (17 Da) M_NO2_HCN [M+H - NO2 - HCN]+ Ring Cleavage M_NO2->M_NO2_HCN -HCN (27 Da) M_NO_CO [M+H - NO - CO]+ Ring Contraction M_NO->M_NO_CO -CO (28 Da)

Caption: Logical CID fragmentation pathways of protonated nitropyridinone derivatives.

Quantitative Comparison: Nitropyridinones vs. Alternatives

To effectively identify your target compound, you must compare its fragmentation fingerprint against its structural analogs. The table below summarizes the quantitative mass shifts and diagnostic ions observed across three related compound classes under Electrospray Ionization (ESI) positive mode.

Compound ClassPrimary Neutral LossSecondary Neutral LossDiagnostic Fragment IonsStructural Implication
Nitropyridinone •NO (30 Da), • NO2​ (46 Da)CO (28 Da), HCN (27 Da) [M+H−58]+ , [M+H−73]+ Confirms presence of both nitro and carbonyl groups.
Nitropyridine •NO (30 Da), • NO2​ (46 Da)HCN (27 Da), Cl/Br (if halogenated) [M+H−30]+ , [M+H−57]+ Lacks CO loss; fragmentation dominated by nitro cleavage [1].
Pyridinone H2​O (18 Da), CO (28 Da)HCN (27 Da), Benzene (78 Da) [M+H−18]+ , [M+H−46]+ Lacks •NO loss; initial fragmentation driven by ring oxygen [2].

Note: Data synthesized from standardized LC-MS/MS runs at normalized collision energies (NCE) of 20-35 eV.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

Trust in analytical data comes from rigorous, self-validating methodologies. The following protocol ensures that your MS parameters are optimized to capture the delicate •NO loss before the pyridinone ring shatters entirely.

System Suitability & Self-Validation Check: Before analyzing unknown derivatives, run a blank solvent injection followed by a known standard (e.g., 3 [1]). Verify that your Collision Energy (CE) ramp accurately produces a 1:1 ratio of [M−NO2​]+ to [M−NO]+ ions. If only the [M−NO2​]+ ion is visible, your CE is too high, and you are bypassing the intermediate rearrangement.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the nitropyridinone derivative in 1 mL of LC-MS grade Acetonitrile (ACN).

    • Perform serial dilutions using H2​O /ACN (50:50, v/v) containing 0.1% Formic Acid (FA) to reach a final concentration of 1 µg/mL. The FA ensures efficient protonation to yield [M+H]+ .

  • UHPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: H2​O

      • 0.1% FA.
    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • ESI Source Optimization (Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Cone Voltage: Set low (20-30 V) to prevent in-source fragmentation. The nitro group is highly labile, and high cone voltages will cause premature •NO loss before the precursor reaches Q1.

  • Tandem MS (CID) Acquisition:

    • Isolate the [M+H]+ precursor ion in Q1 (isolation width: 0.7 Da).

    • Apply a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

    • Detect fragments in Q3/TOF, scanning from m/z 50 to the precursor mass.

LCMS_Workflow Prep 1. Sample Prep Dilution in ACN LC 2. UHPLC C18 Separation Prep->LC Ion 3. ESI Source Protonation LC->Ion MS1 4. Q1 Isolation Precursor Selection Ion->MS1 CID 5. CID Cell Argon Collision MS1->CID MS2 6. TOF/Q3 Fragment Detection CID->MS2

Caption: Standardized LC-ESI-MS/MS workflow for the analysis of highly functionalized heterocycles.

Conclusion

The structural elucidation of nitropyridinone derivatives relies heavily on recognizing the dual signature of nitro-nitrito rearrangement (loss of 30 Da) combined with pyridinone ring contraction (loss of 28 Da). By carefully controlling in-source energy and utilizing a CE ramp during CID, researchers can reliably map these sequential losses, clearly differentiating nitropyridinones from standard nitropyridines and un-nitrated pyridinones.

References

  • ResearchGate (2007). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Available at: [Link]

  • ResearchGate (1998). Mass Spectrometry of Nitro and Nitroso Compounds. Available at:[Link]

  • AIP Publishing (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Available at: [Link]

Sources

Validation

Benchmarking 3,4-Dimethyl-5-nitropyridin-2(1H)-one against standard reference materials

Comprehensive Benchmarking Guide: 3,4-Dimethyl-5-nitropyridin-2(1H)-one vs. Standard Reference Materials As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently encounter batch-to-bat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Benchmarking Guide: 3,4-Dimethyl-5-nitropyridin-2(1H)-one vs. Standard Reference Materials

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently encounter batch-to-batch variability in nitropyridone intermediates that derails multi-step active pharmaceutical ingredient (API) syntheses. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) is a highly valued scaffold for developing kinase inhibitors and antibacterial agents due to its dense functionalization. However, its analytical and reactive benchmarking is critical.

This guide objectively compares the physicochemical properties, chromatographic behavior, and synthetic reactivity of 3,4-Dimethyl-5-nitropyridin-2(1H)-one against established standard reference materials (SRMs), specifically the unsubstituted 5-Nitro-2-pyridone and the isomeric 4,6-Dimethyl-5-nitropyridin-2(1H)-one .

Analytical Rationale and Causality

Benchmarking nitropyridones requires navigating their inherent lactam-lactim tautomerism. In solution, the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms can cause severe peak tailing in standard acidic HPLC methods and complicate structural characterization. Furthermore, during downstream functionalization, the ambidentate nature of the pyridone anion leads to competing N-alkylation and O-alkylation[1].

The methyl groups at the 3- and 4-positions of our target compound exert specific steric and electronic effects that fundamentally alter this reactivity profile compared to unsubstituted baseline standards. Therefore, our benchmarking protocols are designed as self-validating systems to isolate these variables.

G A Compound Receipt & Equilibration B HPLC-UV/MS Purity Profiling A->B Buffer Selection C NMR Structural Validation B->C Peak Isolation D Reactivity Benchmarking (N- vs O-Alkylation) C->D Structural ID E Data Synthesis & Batch Release D->E Yield & Selectivity

Figure 1: Self-validating experimental workflow for benchmarking nitropyridone building blocks.

Chromatographic Purity Assessment

Standard acidic buffers (like 0.1% TFA) often fail to resolve nitropyridone isomers and can cause adduct formation during MS analysis or lyophilization. We utilize an ammonium bicarbonate buffered system, which maintains the compound predominantly in its stable lactam form and prevents unwanted reactions with soft nucleophiles during analysis [2].

Protocol 1: HPLC-UV/MS Method for Purity and Tautomeric Stability
  • System Suitability: The system is self-validating if the resolution ( Rs​ ) between the target compound and the isomeric reference (4,6-Dimethyl-5-nitropyridin-2(1H)-one) is ≥2.0 .

  • Column: C18 reverse-phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH ~7.8).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 60% B over 15 minutes, hold for 2 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm; ESI-MS (Negative ion mode, as nitropyridones ionize efficiently via deprotonation).

  • Sample Prep: Dissolve 1.0 mg of each standard in 1.0 mL of 50:50 Water:Methanol. Crucial Step: Allow the solution to equilibrate at room temperature for 2 hours prior to injection to ensure the lactam-lactim equilibrium is stable.

Table 1: Physicochemical and Chromatographic Benchmarks
Parameter3,4-Dimethyl-5-nitropyridin-2(1H)-one (Target)5-Nitro-2-pyridone (Baseline SRM)4,6-Dimethyl-5-nitropyridin-2(1H)-one (Isomeric SRM)
Retention Time (min) 8.454.128.90
Peak Symmetry (As) 1.051.18 (Slight tailing)1.08
ESI-MS [M-H]⁻ (m/z) 167.05139.02167.05
UV Maxima (nm) 248, 335230, 322250, 340
Melting Point (°C) 215 - 217191 - 193220 - 222

Data Interpretation: The target compound demonstrates superior peak symmetry compared to the unsubstituted baseline SRM. The methyl groups increase lipophilicity, resulting in a predictable retention time shift, while the ammonium bicarbonate buffer successfully suppresses tailing.

Reactivity Profiling: N-Alkylation vs. O-Alkylation

The true test of a nitropyridone building block is its behavior in downstream synthesis. Phenacylation or benzylation of the pyridone ring is a standard transformation for synthesizing complex heterocycles like oxazolo[3,2-a]pyridinium salts or indolizines [1, 3].

Because the pyridone anion is ambidentate, alkylation can occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation). The 3,4-dimethyl substitution pattern creates a unique steric environment. The methyl group at the 3-position sterically hinders the adjacent oxygen, thereby driving the reaction thermodynamically toward N-alkylation.

Pathway Start 3,4-Dimethyl-5-nitropyridin-2(1H)-one Base Deprotonation (NaH / DMF) Start->Base Anion Ambidentate Anion Resonance Stabilized Base->Anion -H2 N_Alk N-Alkylation Product (Major Pathway) Anion->N_Alk Benzyl Bromide Steric steering by 3-Me O_Alk O-Alkylation Product (Minor Pathway) Anion->O_Alk Hindered by 3-Me (Kinetic trap)

Figure 2: Mechanistic pathway showing steric steering of alkylation by the 3-methyl group.

Protocol 2: Standardized N-Benzylation Benchmarking
  • Objective: Quantify the N:O alkylation ratio to benchmark regioselectivity.

  • Procedure:

    • Suspend 5.0 mmol of the target nitropyridone in 15 mL of anhydrous DMF under inert N₂ atmosphere.

    • Add 5.5 mmol of Sodium Hydride (60% dispersion in mineral oil) at 0°C. Causality: Using a strong, irreversible base ensures complete formation of the ambidentate anion, eliminating starting material bias.

    • Stir for 30 minutes until hydrogen evolution ceases.

    • Dropwise add 5.2 mmol of Benzyl Bromide. Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and concentrate.

    • Analyze the crude mixture via quantitative ¹H-NMR (using 1,3,5-trimethoxybenzene as an internal standard) to determine the N:O ratio before purification.

Table 2: Reactivity and Regioselectivity Yields
SubstrateConversion (%)N-Alkylation Yield (%)O-Alkylation Yield (%)N:O Selectivity Ratio
3,4-Dimethyl-5-nitropyridin-2(1H)-one >98%88%10%8.8 : 1
5-Nitro-2-pyridone (Baseline) >98%65%33%1.9 : 1
4,6-Dimethyl-5-nitropyridin-2(1H)-one >98%82%16%5.1 : 1

Data Interpretation: 3,4-Dimethyl-5-nitropyridin-2(1H)-one demonstrates vastly superior N-alkylation regioselectivity (8.8:1) compared to the baseline 5-nitro-2-pyridone (1.9:1). The strategic placement of the methyl group at the 3-position effectively shields the oxygen atom, making this specific compound a highly predictable and efficient building block for N-substituted heterocyclic drug scaffolds.

Conclusion

Benchmarking 3,4-Dimethyl-5-nitropyridin-2(1H)-one against standard reference materials reveals it to be a robust, highly selective building block. By utilizing buffered HPLC systems, researchers can bypass the analytical pitfalls of lactam-lactim tautomerism. Furthermore, experimental reactivity data proves that its specific dimethyl substitution pattern provides a distinct synthetic advantage, heavily favoring N-alkylation over O-alkylation due to precise steric shielding.

References

  • Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. MDPI. Available at:[Link]

  • Caging of a Strongly Pairing Fluorescent Thymidine Analog with Soft Nucleophiles. PubMed Central (PMC). Available at:[Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. PubMed Central (PMC). Available at:[Link]

Comparative

FTIR spectra comparison of 3,4-Dimethyl-5-nitropyridin-2(1H)-one and its precursors

An In-Depth Comparative Guide to the FTIR Spectra of 3,4-Dimethyl-5-nitropyridin-2(1H)-one and Its Precursors Introduction: Charting a Synthetic Journey with Infrared Spectroscopy In the landscape of pharmaceutical and m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the FTIR Spectra of 3,4-Dimethyl-5-nitropyridin-2(1H)-one and Its Precursors

Introduction: Charting a Synthetic Journey with Infrared Spectroscopy

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, we can effectively map the chemical bonds present in a sample. This makes FTIR an invaluable tool not only for identifying a final product but also for monitoring the progress of a chemical reaction by tracking the disappearance of reactant functional groups and the emergence of new ones in the product.

This guide provides a detailed comparative analysis of the FTIR spectra of the heterocyclic compound 3,4-Dimethyl-5-nitropyridin-2(1H)-one and its logical synthetic precursors. We will dissect the spectral evolution from a simple substituted pyridine, through the formation of a pyridinone ring, to the final nitrated product. This step-by-step comparison will serve as a practical reference for researchers, illustrating how key vibrational signatures provide unequivocal evidence for each successful synthetic transformation.

The Synthetic Pathway: From Lutidine to a Nitropyridinone

The synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one can be logically envisioned as a two-step process starting from 3,4-Dimethylpyridine, commonly known as 3,4-Lutidine. The first step involves the oxidation of the pyridine ring to its corresponding N-oxide, followed by rearrangement or hydrolysis to form the 2-pyridone tautomer. The second critical step is the electrophilic nitration of the pyridinone ring to introduce the nitro group at the C5 position. Each of these transformations introduces or alters key functional groups, creating a distinct spectral trail that can be followed using FTIR.

Synthetic_Pathway Precursor1 3,4-Dimethylpyridine (3,4-Lutidine) Precursor2 3,4-Dimethylpyridin-2(1H)-one Precursor1->Precursor2 Oxidation / Hydrolysis FinalProduct 3,4-Dimethyl-5-nitropyridin-2(1H)-one Precursor2->FinalProduct Nitration

Caption: Synthetic workflow from precursors to the final product.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure data integrity and comparability, all spectra should be acquired under consistent conditions. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is ideal for analyzing solid or liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO2 and water vapor interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is crucial as it will be subtracted from the sample spectrum to yield the final absorbance data.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing: After acquisition, the spectrum is automatically ratioed against the background spectrum and converted to absorbance or transmittance units.

  • Cleaning: Thoroughly clean the ATR crystal before analyzing the next sample.

FTIR Spectral Analysis: A Step-by-Step Comparison

The true power of FTIR in synthetic monitoring is revealed when we compare the spectra of the starting material, intermediate, and final product. The key is to focus on the "fingerprint" and functional group regions of the spectrum to identify the tell-tale signs of chemical transformation.

Precursor 1: 3,4-Dimethylpyridine (3,4-Lutidine)

3,4-Lutidine is an aromatic heterocyclic compound. Its spectrum is characterized by vibrations associated with the pyridine ring and the two methyl substituents.

  • C-H Stretching: You will observe sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the aromatic C-H stretching vibrations.[1][2] Below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), peaks corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) groups will be present.[3]

  • C=C and C=N Ring Stretching: Aromatic rings exhibit characteristic "ring mode" vibrations from the stretching of C=C and C=N bonds.[2] These typically appear as a series of sharp peaks in the 1600-1400 cm⁻¹ region.

  • C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and alkyl C-H bonds will be visible in the fingerprint region (below 1400 cm⁻¹).

Precursor 2: 3,4-Dimethylpyridin-2(1H)-one

The transformation to the pyridinone introduces a carbonyl group (C=O) and an N-H bond, which are powerful and easily identifiable reporters in an FTIR spectrum.

  • Appearance of a Strong C=O Stretch: The most dramatic change will be the appearance of a very strong, sharp absorption band typically in the range of 1690-1650 cm⁻¹ . This is the characteristic stretching vibration of the cyclic amide (lactam) carbonyl group.[4][5] Its high intensity is due to the large change in dipole moment during the vibration.[6]

  • Appearance of an N-H Stretch: A broad absorption band will appear in the region of 3400-3200 cm⁻¹ , corresponding to the N-H stretching vibration. The broadening is often a result of intermolecular hydrogen bonding between the pyridinone molecules in the solid state.

  • Shifts in Ring Vibrations: The introduction of the carbonyl group alters the electronic structure of the ring, causing the C=C ring stretching vibrations to shift compared to those in 3,4-Lutidine.

Final Product: 3,4-Dimethyl-5-nitropyridin-2(1H)-one

The final nitration step adds a nitro (-NO₂) group, which has two very strong and characteristic stretching vibrations.

  • Appearance of NO₂ Asymmetric Stretch: A strong absorption band will emerge in the 1550-1475 cm⁻¹ region. This is assigned to the asymmetric stretching of the N-O bonds in the nitro group.[7][8]

  • Appearance of NO₂ Symmetric Stretch: A second strong band will appear in the 1360-1290 cm⁻¹ region, corresponding to the symmetric N-O stretch.[7][9] The presence of this pair of intense peaks is a definitive indicator of a successful nitration.[6]

  • Persistence of Pyridinone Features: The characteristic C=O lactam stretch (around 1650 cm⁻¹) and the N-H stretch (around 3400-3200 cm⁻¹) will still be present, confirming the integrity of the pyridinone core. The exact position of the C=O stretch may shift slightly due to the strong electron-withdrawing effect of the newly introduced nitro group.

Summary of Key Spectral Data

The following table summarizes the crucial vibrational frequencies that differentiate the product from its precursors, providing a quick reference for spectral interpretation.

CompoundKey Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibrational Mode
3,4-Dimethylpyridine Aromatic C-H3100 - 3000C-H Stretch
Alkyl C-H3000 - 2850C-H Stretch
Pyridine Ring1600 - 1450C=C, C=N Stretch
3,4-Dimethylpyridin-2(1H)-one Lactam C=O1690 - 1650 C=O Stretch
Amide N-H3400 - 3200 (broad) N-H Stretch
Ring C=C1600 - 1550C=C Stretch
3,4-Dimethyl-5-nitropyridin-2(1H)-one Nitro NO₂1550 - 1475 Asymmetric Stretch[7][8]
Nitro NO₂1360 - 1290 Symmetric Stretch[7][9]
Lactam C=O1690 - 1650C=O Stretch
Amide N-H3400 - 3200 (broad)N-H Stretch

Conclusion

FTIR spectroscopy provides a clear and definitive narrative of the synthesis of 3,4-Dimethyl-5-nitropyridin-2(1H)-one. The transformation from 3,4-Lutidine to 3,4-Dimethylpyridin-2(1H)-one is unequivocally confirmed by the emergence of the intense lactam C=O and broad N-H stretching bands. The subsequent successful nitration is demonstrated by the appearance of the two characteristic, strong absorption bands of the nitro group's asymmetric and symmetric stretches. By comparing the spectra at each stage, a researcher can confidently verify the progression of the reaction and the identity of the final product, underscoring the indispensable role of FTIR spectroscopy in modern synthetic chemistry.

References

  • Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • SciELO. (2014).
  • Biomedical Journal of Scientific & Technical Research. (2020, October 28). Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR)
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Chemical Synthesis Database. (2025, May 20). 3,4-dimethyl-5-nitro-2-pyridinamine.
  • ResearchGate. (n.d.). FT-IR spectra of a amoxicillin (AMOX), b EC and c-e granules of....
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook.
  • ChemScene. (n.d.). 3,4-Dimethyl-5-nitropyridin-2(1H)-one.
  • Thermo Fisher Scientific. (n.d.). 3,4-Lutidine, 98+% 500 mL.
  • PubMed. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94.
  • International Research Journal of Multidisciplinary Scope (IRJMS). (2019).
  • Scribd. (n.d.). Nitration | PDF | Pyridine | Hydrogen Peroxide.
  • PubMed. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions.... ACS Comb Sci., 13(4), 421-6.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone.
  • ResearchGate. (n.d.). FTIR spectroscopy of compound PYR-2.
  • ChemicalBook. (n.d.). 3,4-Lutidine(583-58-4) 1H NMR spectrum.
  • Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • ResearchGate. (n.d.). Synthesis of 2-pyridone derivatives.
  • Sigma-Aldrich. (n.d.). 3,4-Lutidine 98 583-58-4.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • Chem-Impex. (n.d.). 3,4-Lutidine.
  • BLDpharm. (n.d.). 65169-34-8|3,4-Dimethyl-5-nitropyridin-2(1H)-one.
  • NICODOM. (n.d.). NICODOM FTIR Solvents - IR Spectra.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f).
  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Universallab. (2024, June 16).
  • Jubilant Ingrevia. (n.d.).
  • DTIC. (1985, January 29).
  • NextSDS. (n.d.). 3,4-DiMethyl-5-nitropyridin-2(1H)
  • University of California, Los Angeles. (n.d.). IR Spectroscopy by Functional Group.

Sources

Validation

Evaluating 3,4-Dimethyl-5-nitropyridin-2(1H)-one efficacy versus traditional intermediates

An in-depth technical evaluation of 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) reveals its critical role as an advanced building block in modern pharmaceutical synthesis. As drug discovery pivots toward high...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) reveals its critical role as an advanced building block in modern pharmaceutical synthesis. As drug discovery pivots toward highly functionalized fused heterocycles—particularly in the development of Receptor Tyrosine Kinase (RTK) and Cyclin G-associated kinase (GAK) inhibitors[1]—the demand for regiochemically pure, densely substituted pyridine cores has surged.

This guide objectively compares the synthetic efficacy, thermodynamic stability, and downstream scalability of 3,4-Dimethyl-5-nitropyridin-2(1H)-one against traditional un-methylated or halogenated pyridine intermediates[2].

Mechanistic Rationale: The Alkylation Bottleneck

The synthesis of imidazo[4,5- b ]pyridine or purine-isostere kinase inhibitors requires a pyridine ring with specific functional handles: an amine at the 2-position for hinge-binding in the kinase ATP pocket, and a substituent at the 5-position for vectoring into the solvent-exposed region.

The Flaw in Traditional Intermediates: When utilizing traditional precursors like 2-chloro-5-nitropyridine, chemists are forced to perform late-stage installation of the 3,4-dimethyl groups. Because the pyridine ring is inherently electron-deficient—a property severely exacerbated by the strongly electron-withdrawing 5-nitro group—electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) is thermodynamically unfavorable. Attempts to use Directed ortho-Metalation (DoM) or transition-metal-catalyzed cross-coupling often result in poor regioselectivity, over-alkylation, and complex isomeric mixtures that are notoriously difficult to separate.

The 65169-34-8 Advantage: 3,4-Dimethyl-5-nitropyridin-2(1H)-one[3] bypasses this bottleneck entirely by providing a pre-functionalized scaffold.

  • Regiochemical Certainty: The 3,4-dimethyl groups are pre-installed, eliminating the need for harsh, low-yield late-stage alkylations.

  • Orthogonal Reactivity: The 2-pyridone motif (which exists in tautomeric equilibrium with 2-hydroxypyridine) provides an ideal handle for deoxychlorination, while the 5-nitro group is perfectly positioned for subsequent reduction. This creates a highly efficient, linear pathway to 2,5-diamino-3,4-dimethylpyridine, the ultimate precursor for fused bicyclic cyclization.

Comparative Efficacy & Yield Data

The following table summarizes the quantitative performance of synthesizing the 2,5-diamino-3,4-dimethylpyridine core using the advanced 65169-34-8 intermediate versus a traditional late-stage methylation approach.

Performance MetricTraditional Route (2-Chloro-5-nitropyridine)Advanced Route (65169-34-8)Causality / Mechanistic Driver
Overall Yield (Core) < 28%> 74% Elimination of non-selective alkylation steps prevents mass loss during purification.
Step Count 5 to 6 steps3 steps Pre-installed methyl groups reduce synthetic sequence length.
Regiomeric Purity 60 - 70% (Complex mixtures)> 99% Orthogonal functional groups dictate a single, predictable reaction pathway.
Atom Economy (E-Factor) High waste (E-Factor > 45)Low waste (E-Factor < 15) Avoidance of stoichiometric organometallic reagents and extensive chromatography.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols for converting 3,4-Dimethyl-5-nitropyridin-2(1H)-one into the active diamino-pyridine core are designed as self-validating systems . Each step includes specific in-process controls (IPC) to verify causality and reaction completion.

Step 1: Deoxychlorination via Vilsmeier-Haack Activation

Objective: Convert the 2-pyridone to 2-chloro-3,4-dimethyl-5-nitropyridine.

  • Causality: Direct nucleophilic substitution of a pyridone oxygen is kinetically unfavorable. The addition of catalytic N,N -Dimethylformamide (DMF) reacts with Phosphorus oxychloride ( POCl3​ ) to form a highly electrophilic Vilsmeier-Haack complex. This complex specifically activates the tautomeric 2-hydroxyl group, converting it into a superior leaving group for nucleophilic attack by chloride ions, thereby preventing unwanted ring-opening.

  • Protocol:

    • Charge a dry, nitrogen-purged reactor with 3,4-Dimethyl-5-nitropyridin-2(1H)-one (1.0 eq) and POCl3​ (4.0 eq).

    • Add DMF (0.05 eq) dropwise at 0∘C .

    • Heat the mixture to 90∘C for 4 hours.

    • Self-Validation (IPC): Quench a 50 µL aliquot in methanol. Analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+169 ) is entirely replaced by the chlorinated product mass ( [M+H]+187/189 isotopic pattern).

    • Concentrate under vacuum, quench with ice water, and extract with Ethyl Acetate to yield the chlorinated intermediate (>90% yield).

Step 2: Nucleophilic Aromatic Substitution (S N​ Ar)

Objective: Amination to 2-amino-3,4-dimethyl-5-nitropyridine.

  • Causality: The newly installed 2-chloro position is highly activated by the strongly electron-withdrawing para-nitro group. This specific electronic environment lowers the activation energy for S N​ Ar, allowing mild amination without requiring transition-metal catalysis (e.g., Buchwald-Hartwig).

  • Protocol:

    • Dissolve the intermediate from Step 1 in a 7N solution of Ammonia in Methanol (10.0 eq).

    • Seal in a pressure vessel and heat to 80∘C for 12 hours.

    • Self-Validation (IPC): Monitor via TLC (Silica, 1:1 Hexane:EtOAc). The starting material ( Rf​≈0.7 ) will convert to a highly polar, bright yellow spot ( Rf​≈0.3 ) under UV 254 nm.

    • Cool, vent carefully, and evaporate the solvent to isolate the product.

Step 3: Nitro Reduction to the API Core

Objective: Reduce the 5-nitro group to yield 2,5-diamino-3,4-dimethylpyridine.

  • Causality: Using Palladium on Carbon (Pd/C) with Hydrogen gas cleanly reduces the nitro group. Because the halogen was already displaced in Step 2, there is zero risk of unwanted catalytic dehalogenation, ensuring absolute chemoselectivity.

  • Protocol:

    • Dissolve the nitro-amine intermediate in Ethanol. Add 10% Pd/C (0.1 eq by weight).

    • Purge the vessel with H2​ gas and stir vigorously under a balloon atmosphere (1 atm) at room temperature for 6 hours.

    • Filter through a pad of Celite to remove the catalyst.

    • Self-Validation (IPC): The deep yellow solution will turn colorless upon complete reduction of the chromophoric nitro group.

Mandatory Visualizations

The following diagrams map the synthetic logic and the downstream pharmacological application of the resulting API core.

SynthesisComparison TradInt Traditional Intermediate (2-Chloro-5-nitropyridine) TradStep1 Late-Stage Methylation (Poor Regioselectivity) TradInt->TradStep1 CH3I, Base NewInt Advanced Intermediate 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) NewStep1 POCl3 Chlorination & Amination (High Yield) NewInt->NewStep1 1. POCl3 2. NH3 TradStep2 Complex Purification (Multiple Isomers) TradStep1->TradStep2 Yield < 30% NewStep2 Nitro Reduction (Pd/C, H2) NewStep1->NewStep2 Yield > 85% FinalAPI Imidazo[4,5-b]pyridine Core (Kinase Inhibitor Scaffold) TradStep2->FinalAPI Low overall efficiency NewStep2->FinalAPI Cyclization

Fig 1: Synthetic workflow comparison demonstrating the efficiency of the 65169-34-8 intermediate.

KinasePathway API Imidazopyridine API (Derived from 65169-34-8) ATP ATP Binding Pocket API->ATP Competitive Binding RTK Receptor Tyrosine Kinase (RTK / GAK) Downstream Downstream Signaling (Proliferation Arrest) RTK->Downstream Inhibition of Phosphorylation ATP->RTK Blocks Activation

Fig 2: Mechanism of action for RTK/GAK inhibitors derived from the 3,4-dimethyl-pyridine scaffold.

References

  • GuideChem. "Cas 65169-34-8 3,4-DiMethyl-5-nitropyridin-2 (1H) -one". GuideChem Substance Database.
  • BLDPharm. "21901-34-8 | 3-Methyl-5-nitropyridin-2(1H)-one & Protein Tyrosine Kinase/RTK GAK Categories". BLDPharm Catalog.
  • Chemchart. "2-Bromo-5-nitropyridine (4487-59-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents". Chemchart.

Sources

Safety & Regulatory Compliance

Safety

3,4-Dimethyl-5-nitropyridin-2(1H)-one proper disposal procedures

As a Senior Application Scientist specializing in chemical safety and laboratory operations, I frequently encounter challenges regarding the lifecycle management of heterocyclic nitro compounds. In pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chemical safety and laboratory operations, I frequently encounter challenges regarding the lifecycle management of heterocyclic nitro compounds. In pharmaceutical development and fine chemical synthesis, handling 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) requires rigorous operational discipline.

The presence of both a nitro group and a pyridinone ring means that improper disposal or unmitigated thermal degradation will generate highly toxic nitrogen oxides (NOx) and potentially explosive intermediates. This guide provides a self-validating, highly technical operational framework for the safe disposal of this compound, ensuring compliance, safety, and scientific integrity.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of 3,4-Dimethyl-5-nitropyridin-2(1H)-one. According to standard chemical substance databases, this compound has a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol [1][2].

The Causality of Hazard:

  • Energetic Potential: Nitroaromatic compounds possess inherent energetic potential. If solid residues are subjected to rapid, localized heating, the nitro group can decompose exothermically, leading to deflagration.

  • NOx Generation: The nitrogen atoms in both the nitro group and the pyridine ring dictate that combustion will yield significant volumes of NO and NO₂ (NOx gases). Direct, low-temperature burning will result in incomplete combustion, releasing these poisonous fumes into the atmosphere[3].

  • Toxic Intermediates: If degraded aerobically in an aqueous environment, nitroaromatics often form highly toxic, dead-end intermediates (such as azoxy compounds)[4].

To mitigate these risks, disposal must rely on either Solvent-Assisted High-Temperature Incineration (for bulk/solid waste) or Ex Situ Anaerobic Bioremediation (for aqueous/trace waste).

Disposal Decision Workflow

The following diagram outlines the logical decision tree for processing 3,4-Dimethyl-5-nitropyridin-2(1H)-one waste based on its physical state.

G Start Waste: 3,4-Dimethyl-5-nitropyridin-2(1H)-one Assess Assess Waste State (Solid vs. Aqueous) Start->Assess Solid Solid Residue Assess->Solid Aqueous Aqueous Waste Assess->Aqueous Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Solid->Dissolve Bioremediation Anaerobic Bioremediation (Slurry Reactor) Aqueous->Bioremediation Incinerate High-Temp Incineration (>1000°C) Dissolve->Incinerate Scrubber Alkaline Scrubber (NOx Neutralization) Incinerate->Scrubber Safe Safe Environmental Release Scrubber->Safe Bioremediation->Safe

Workflow for 3,4-Dimethyl-5-nitropyridin-2(1H)-one disposal via incineration or bioremediation.

Operational Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning the operator must verify specific analytical or physical parameters before proceeding to the next step, ensuring absolute safety.

Protocol A: Solvent-Assisted High-Temperature Incineration (For Bulk/Solid Waste)

Causality: Dissolving the solid nitroaromatic in a combustible solvent ensures uniform heat distribution during incineration, preventing localized explosive decomposition and ensuring complete destruction of the heterocyclic ring[3].

  • Solvent Solubilization:

    • Action: In a fume hood, dissolve the crystalline 3,4-Dimethyl-5-nitropyridin-2(1H)-one in a compatible, highly combustible solvent (e.g., ethanol or xylene) to a concentration of <10% w/v.

    • Validation: Visually inspect the solution against a light source. Do not proceed until the solution is completely homogenous with zero particulate matter remaining.

  • Incinerator Pre-Heating:

    • Action: Ignite the dual-chamber chemical incinerator.

    • Validation: Monitor thermal sensors. The primary chamber must stabilize at >800°C, and the secondary afterburner must register >1000°C before waste injection begins.

  • Waste Injection & Combustion:

    • Action: Atomize the dissolved waste stream into the primary chamber at a controlled flow rate (typically <5 L/hr for pilot-scale units).

  • NOx Scrubbing & Effluent Validation:

    • Action: Route the exhaust gas through an alkaline scrubber utilizing a 10% NaOH solution to neutralize the resulting nitrogen oxides.

    • Validation: Continuously monitor the scrubber effluent pH. If the pH drops below 9.0, the system must automatically dose additional NaOH. Stack gas monitors must confirm CO and NOx levels are within local regulatory limits before atmospheric release.

Protocol B: Ex Situ Anaerobic Bioremediation (For Aqueous/Trace Waste)

Causality: Aerobic degradation of nitroaromatics forms toxic products. By forcing an anaerobic environment, specific microbial consortia can safely reduce the nitro group to an amine without forming hazardous, dead-end intermediates[4].

  • Slurry Preparation:

    • Action: Combine the aqueous waste with a carbon source (e.g., potato starch at 2% by weight) and a phosphate buffer in a sealed bioreactor.

    • Validation: Measure the initial pH to ensure it is stabilized between 7.0 and 7.5.

  • Anaerobiosis Induction:

    • Action: Allow indigenous or seeded microorganisms to consume the carbon source and dissolved oxygen. Maintain the reactor at 30–35°C.

    • Validation: Monitor the Oxidation-Reduction Potential (ORP) via an in-line probe. The system is only validated for safe nitro-reduction once the ORP drops below -200 mV, confirming strict anaerobic conditions.

  • Analytical Clearance:

    • Action: After 14 days of residence time, draw an aliquot of the slurry for High-Performance Liquid Chromatography (HPLC) analysis.

    • Validation: Utilize5[5] for the detection of trace nitroaromatics. The waste is only cleared for standard wastewater discharge when the parent compound concentration is reduced to <1 ppm.

Quantitative Operational Parameters

To ensure rapid reference during operational planning, the critical thresholds and rationales for these procedures are summarized below:

ParameterValue / SpecificationRationale / Causality
CAS Number 65169-34-8Unique identifier for regulatory tracking and SDS compliance[1].
Solvent Concentration <10% w/vPrevents viscosity issues in the atomizer and avoids overwhelming the incinerator's thermal capacity.
Afterburner Temp >1000°CHigh thermal energy is required to break the robust pyridinone ring and prevent the formation of Products of Incomplete Combustion (PICs).
Scrubber pH > 9.0 (Alkaline)Acidic NOx gases (NO₂, NO) must be neutralized into soluble, non-volatile nitrates/nitrites[3].
Bioreactor Temp 30–35°CThe optimal thermal window for the anaerobic microbial consortia responsible for nitro-reduction[4].
Bioreactor ORP < -200 mVGuarantees the absence of oxygen, preventing the formation of toxic aerobic degradation byproducts.

References

  • "3,4-DiMethyl-5-nitropyridin-2(1H)-one — Chemical Substance Information", NextSDS, [Link]

  • "Ex Situ Bioremediation of TNT, Dinoseb & Other Pesticides/Herbicides", CLU-IN (EPA), [Link]

  • "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)", U.S. Environmental Protection Agency (EPA), [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Dimethyl-5-nitropyridin-2(1H)-one

As a Senior Application Scientist, I understand that handling specialized chemical intermediates like 3,4-Dimethyl-5-nitropyridin-2(1H)-one requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized chemical intermediates like 3,4-Dimethyl-5-nitropyridin-2(1H)-one requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's reactivity and toxicological profile. This guide provides drug development professionals and researchers with a self-validating, structurally rigorous protocol for the safe handling, operation, and disposal of this specific nitroaromatic pyridinone derivative.

Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand the structural causality behind the chemical's hazards. 3,4-Dimethyl-5-nitropyridin-2(1H)-one (CAS: 65169-34-8) combines a pyridinone core with a nitroaromatic functional group[1].

  • The Nitroaromatic Hazard: The presence of the nitro group (-NO₂) introduces systemic toxicity risks. If absorbed through the skin, inhaled, or ingested, nitroaromatics can oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), leading to methemoglobinemia—a condition that severely impairs the blood's oxygen-carrying capacity[2]. Furthermore, nitroaromatics carry an inherent risk of violent decomposition if subjected to rapid heating or if reacted with strong caustic alkalis[2].

  • The Pyridinone Core: Pyridinone derivatives are notorious for acting as severe irritants to mucous membranes, the respiratory tract, and the eyes[3]. Because this compound is typically handled as a solid powder, dust generation is the primary vector for acute exposure.

Table 1: Chemical Identity & Physical Properties

ParameterSpecification
Chemical Name 3,4-Dimethyl-5-nitropyridin-2(1H)-one
CAS Number 65169-34-8
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Physical State Solid / Powder
Storage Conditions Sealed in a dry environment, 2-8°C

Personal Protective Equipment (PPE) Matrix

Based on the dual hazards of systemic nitroaromatic toxicity and localized pyridinone irritation, standard laboratory attire is insufficient. The following PPE matrix is mandatory for all handling procedures.

Table 2: Mandatory PPE Specifications

PPE CategoryRequired SpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 tight-fitting chemical safety goggles.Prevents fine pyridinone dust from contacting the ocular mucosa, avoiding severe eye irritation[3].
Hand Protection Double-gloving with Nitrile (min. 0.11 mm thickness).Nitroaromatics are lipid-soluble and readily absorb through the skin[4]. Double-gloving ensures a fail-safe barrier.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Mitigates risks associated with the potential flammability and reactivity of nitro-compounds[4].
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Prevents inhalation of airborne particulates that could trigger respiratory inflammation or systemic absorption[3].

Experimental Protocols: Safe Handling & Operational Workflow

Every step in the handling process must be treated as a controlled system to prevent dust aerosolization and static discharge.

Step 1: Pre-Operation Verification

  • Ensure the chemical fume hood is certified and operating at a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong reducing agents and concentrated caustic alkalis, which can trigger violent exothermic reactions with nitroaromatics[2].

  • Don all required PPE (see Table 2) before opening the secondary containment.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Fine nitroaromatic powders can accumulate static charge, presenting a localized ignition risk[2].

  • Use a grounded, stainless-steel spatula to transfer the 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

  • Seal the stock container immediately after transfer to minimize atmospheric moisture absorption and dust generation.

  • Carefully transfer the weighed solid into the reaction vessel, rinsing the weighing boat with the designated reaction solvent to ensure quantitative transfer without aerosolizing the powder.

Step 3: Reaction Execution

  • Maintain strict temperature controls. Monitor for unexpected exotherms, as diazo and nitro-compounds can degrade rapidly with heat[4].

  • If the reaction requires basic conditions, add the base slowly and monitor the internal temperature continuously to prevent uncontrolled decomposition[2].

Emergency Response & Disposal Plan

In the event of a deviation from the protocol, immediate, targeted action is required.

  • Spill Protocol: Do NOT sweep dry powder, as this will aerosolize the toxic dust. Gently dampen the spill area with water or a compatible solvent, then wipe it up using absorbent pads. Place all contaminated materials into a sealed, labeled hazardous waste container[2].

  • Exposure Protocol:

    • Skin: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3].

    • Eyes: Flush with water for 15 minutes, holding eyelids open. Seek immediate medical attention[3].

    • Ingestion: Do NOT induce vomiting. Contact a poison control center immediately, as clinical signs of cyanosis (due to methemoglobinemia) may appear rapidly[2].

  • Waste Disposal: Collect all unreacted chemical, contaminated PPE, and reaction byproducts in a chemically compatible, clearly labeled waste carboy. Dispose of via a certified hazardous waste contractor in accordance with local environmental regulations.

Workflow Visualization

The following diagram maps the logical decision tree for standard operations and emergency interventions when handling this compound.

G A Pre-Operation: PPE & Fume Hood Setup B Weighing & Transfer (Anti-static tools, minimize dust) A->B C Reaction Execution (Monitor temp, avoid strong bases) B->C D Incident Occurred? (Spill / Exposure) C->D E Emergency Protocol: Isolate, Flush, Seek Medical Aid D->E Yes F Standard Decontamination & Hazardous Waste Disposal D->F No

Operational workflow and emergency decision matrix for handling 3,4-Dimethyl-5-nitropyridin-2(1H)-one.

References

  • NextSDS. "3,4-DiMethyl-5-nitropyridin-2(1H)-one — Chemical Substance Information." Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-5-nitropyridin-2(1H)-one
Reactant of Route 2
3,4-Dimethyl-5-nitropyridin-2(1H)-one
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